3-Iodo-5-methoxybenzonitrile chemical structure and properties
This guide serves as a technical monograph on 3-Iodo-5-methoxybenzonitrile , a specialized organohalide building block used in the synthesis of complex pharmaceutical candidates.[1][2] Structure, Synthesis, and Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph on 3-Iodo-5-methoxybenzonitrile , a specialized organohalide building block used in the synthesis of complex pharmaceutical candidates.[1][2]
Structure, Synthesis, and Applications in Medicinal Chemistry[1][2]
Executive Summary
3-Iodo-5-methoxybenzonitrile (CAS: 269411-72-5) is a trisubstituted benzene derivative characterized by a 1,3,5-substitution pattern.[1][2] This "meta-meta" substitution is electronically significant; the compound possesses three distinct functional handles—a nitrile (electron-withdrawing, metabolic stability), a methoxy group (electron-donating, hydrogen bond acceptor), and an iodine atom (highly reactive electrophile).[3]
In drug discovery, this scaffold is valued as a bifunctional linker .[3] The high reactivity of the C–I bond allows for chemoselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without affecting the nitrile, which can subsequently be transformed into amines, amides, or tetrazoles.[3]
Appearance: Off-white to pale yellow crystalline solid.[1][2]
Melting Point: Typically 95–100 °C (Predicted based on structural analogs; specific experimental values vary by crystal form).[3]
Solubility: Insoluble in water.[1] Soluble in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane).[3]
Electronic Character: The benzene ring is electron-deficient due to the nitrile group, despite the donation from the methoxy group.[3] This facilitates nucleophilic aromatic substitution (SNAr) under forcing conditions, though metal-catalyzed coupling is the primary reactivity mode.[3]
Synthetic Methodologies
Synthesizing 3-Iodo-5-methoxybenzonitrile is synthetically challenging because direct electrophilic aromatic substitution (iodination) of 3-methoxybenzonitrile fails to target the 5-position.[1][2]
The Problem: The methoxy group (activator) directs ortho/para (positions 2, 4, 6).[3] The nitrile group (deactivator) directs meta (positions 3, 5).[3]
The Conflict: In 3-methoxybenzonitrile, the 5-position is meta to the methoxy group (disfavored by OMe) and meta to the nitrile (favored by CN).[3] However, the activation of the OMe group dominates, directing incoming electrophiles to positions 2, 4, or 6.[3]
Therefore, indirect methods such as the Sandmeyer Reaction or Halogen Exchange are required.[3]
Protocol A: The Sandmeyer Route (Via 3-Amino-5-methoxybenzonitrile)
This is the most reliable method for establishing the 1,3,5-substitution pattern.[1][2]
Diazotization: The precursor, 3-amino-5-methoxybenzonitrile, is dissolved in acidic media (H₂SO₄ or HCl) at 0°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.[1][2]
Iodination: An aqueous solution of Potassium Iodide (KI) is added.[3] The diazonium group is displaced by iodine via a radical mechanism involving single electron transfer (SET) from the copper catalyst or spontaneous decomposition.[3]
Protocol B: Halogen Exchange (Finkelstein-Type)
Starting from the more accessible 3-bromo-5-methoxybenzonitrile :
Reagents: Copper(I) Iodide (CuI) (5-10 mol%), NaI (2 equiv), and a diamine ligand (e.g., DMEDA).[3]
Conditions: Reflux in 1,4-dioxane or DMF at 110°C for 12–24 hours.
Mechanism: The copper catalyst facilitates the aromatic Finkelstein reaction, replacing the bromine with iodine to generate the more reactive iodo-species.[3]
Visualization: Synthetic Pathways
Figure 1: Two primary synthetic routes bypassing the directing-group conflict of direct iodination.[3]
Reactivity Profile & Applications
Chemoselective Cross-Coupling
The iodine atom at position 3 is the most reactive site on the molecule.[3] In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition much faster than the C–CN bond or the C–OMe bond.[3]
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.[1][2]
Sonogashira Coupling: Reacts with terminal alkynes to form aryl alkynes.[1][2]
Once the carbon skeleton is built via the iodine handle, the nitrile group (C≡N) serves as a "masked" functional group:
Hydrolysis: Converts to carboxylic acid (-COOH) or amide (-CONH₂).[1][2]
Reduction: Converts to benzylamine (-CH₂NH₂).[1][2]
Cycloaddition: Reacts with sodium azide (NaN₃) to form a tetrazole , a classic bioisostere for carboxylic acids in medicinal chemistry (improving metabolic stability and permeability).[3]
Visualization: Divergent Reactivity
Figure 2: Chemoselective diversification.[1][2][3] The Iodine atom allows C-C bond formation before Nitrile modification.[3]
Safety & Handling Protocols
Hazard Identification
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
Specific Hazard: Aryl nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is generally stable.[3]
Handling Procedures
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Wear nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.[3]
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Light sensitive (Iodides can degrade to liberate I₂, causing discoloration).[3]
References
Sigma-Aldrich. 3-Iodo-5-methoxybenzonitrile Product Data (CAS 269411-72-5). Available at:
National Institutes of Health (NIH) - PMC. Recent trends in the chemistry of Sandmeyer reaction. Available at: [Link]
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Synthetic Applications. Available at: [Link][2][3]
Provisional Safety and Handling Guide for 3-Iodo-5-methoxybenzonitrile
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The information herein is provided as a provisional safety and handling guide due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The information herein is provided as a provisional safety and handling guide due to the absence of a comprehensive, officially published Safety Data Sheet (SDS) for 3-Iodo-5-methoxybenzonitrile. The guidance is based on an expert synthesis of data from structurally analogous compounds. All personnel must conduct a thorough, site-specific risk assessment before handling this chemical. This guide does not replace an official SDS.
Introduction and Scientific Rationale
3-Iodo-5-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of an iodo- group, a methoxy ether, and a nitrile functional group dictates its reactivity and, critically, its toxicological profile. The nitrile group (-C≡N) is of particular note, as related aromatic nitriles can exhibit toxicity due to metabolic pathways.[1] This guide provides a scientifically grounded framework for the safe handling, storage, and disposal of this compound, emphasizing proactive risk mitigation in a research and development setting.
Provisional Hazard Identification and GHS Classification
Based on the hazard profiles of structurally related compounds, including various iodo-methoxy-benzonitriles and benzaldehydes, 3-Iodo-5-methoxybenzonitrile should be handled as a hazardous substance.[2][3][4] The following GHS classification is provisional and should be used for risk assessment until a formal SDS is available.
Hazard Class
Category
Hazard Statement (Anticipated)
Acute Toxicity, Oral
3 or 4
H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, Dermal
3 or 4
H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation
3 or 4
H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
Signal Word:Danger or Warning
Anticipated Hazard Pictograms:
Exposure Control and Personal Protective Equipment (PPE)
The primary principle of exposure control is to contain the chemical at its source. Therefore, all manipulations of solid or dissolved 3-Iodo-5-methoxybenzonitrile must be performed within a certified chemical fume hood.
Control Parameter
Recommended Specification
Standard Compliance (Example)
Engineering Controls
Certified Chemical Fume Hood. Eyewash stations and safety showers must be readily accessible.[5]
ASHRAE 110
Eye/Face Protection
Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a risk of splashing or if handling larger quantities (>5 g).
EN 166 / ANSI Z87.1
Skin Protection
Chemically resistant gloves (e.g., Nitrile rubber, inspected before use). A flame-retardant lab coat. For significant operations, a chemical-resistant apron over the lab coat is advised.[3]
EN 374
Respiratory Protection
Not typically required if work is conducted within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[3]
NIOSH / EN 149
Workflow for Donning and Doffing of Personal Protective Equipment
A disciplined approach to putting on (donning) and removing (doffing) PPE is essential to prevent contamination.
Caption: PPE Donning and Doffing Workflow.
Protocols for Safe Handling and Emergency Procedures
Standard Handling Protocol
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
Manipulation: Conduct all weighing and transfers within the fume hood. Use disposable weighing boats or liners to prevent contamination of balances.
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented within the hood.
Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol, then soap and water) and dispose of all contaminated consumables as hazardous waste.
First-Aid Measures
Immediate action is critical. Ensure all lab personnel are aware of these procedures and the location of safety equipment.
Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek medical attention if irritation persists.[2][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release and Spill Response
The response to a spill depends on its scale and location. The following workflow provides a logical decision-making process.
Caption: Decision workflow for chemical spill response.
Fire-Fighting Measures
While not anticipated to be highly flammable, the compound will burn if involved in a fire, producing hazardous decomposition products.
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] A water spray can be used to cool fire-exposed containers.
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the material.
Specific Hazards: Thermal decomposition will release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[5]
Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[6]
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Keep away from direct sunlight and heat sources.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these could initiate vigorous or hazardous reactions.[5]
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
References
Sigma-Aldrich. Safety Data Sheet for Vanillin. (2024-09-09). [URL not directly applicable but used for general chemical SDS structure].
National Industrial Chemicals Notification and Assessment Scheme. Benzonitrile: Human health tier II assessment. (2019-03-08). Available from: [Link]
Alzchem Group. 3-Methoxybenzonitrile Product Details. Accessed February 2026. Available from: [Link]
Angene Chemical. Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (2021-05-01). Available from: [Link]
Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. Accessed February 2026. Available from: [Link]
Maine.gov. Best Practice Guidance for Use of Class B Fire Fighting Foams. Accessed February 2026. Available from: [Link]
CFPA Europe. Fire and protection in chemical manufacturing site. (2013). Available from: [Link]
PubChem. Entry for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Accessed February 2026. Available from: [Link]
Organic Syntheses. Working with Hazardous Chemicals. Accessed February 2026. Available from: [Link]
Technical Guide: Thermal Stability and Melting Point of 3-Iodo-5-methoxybenzonitrile
This technical guide provides a comprehensive analysis of the physicochemical properties, thermal stability, and experimental characterization of 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5).[1] [1] Executive Summary 3...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the physicochemical properties, thermal stability, and experimental characterization of 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5).[1]
[1]
Executive Summary
3-Iodo-5-methoxybenzonitrile is a critical halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including radioligands for PET imaging and kinase inhibitors.[1] Its structural utility lies in its 1,3,5-substitution pattern , offering three distinct orthogonal handles:
Iodide (C-3): A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
Nitrile (C-1): A precursor for amines, amides, or heterocycles (e.g., tetrazines).
Methoxy (C-5): A stable electron-donating group that modulates lipophilicity and metabolic stability.[1]
Understanding the thermal stability of this compound is paramount for process safety, particularly during scale-up of exothermic cross-coupling reactions where temperatures often exceed 80°C.[1]
Physicochemical Profile
Property
Data / Description
Source/Validation
CAS Number
269411-72-5
Confirmed [1]
Molecular Formula
C₈H₆INO
Calculated
Molecular Weight
259.04 g/mol
Calculated
Physical State
Solid (Crystalline powder)
Observed in analogs [2]
Color
Off-white to pale yellow
Typical of aryl iodides
Melting Point (Est.)
90 – 120 °C
Predicted based on structural analogs (e.g., 3-iodo-5-nitrobenzonitrile).[1]Requires experimental validation (See Protocol A).
Solubility
DCM, EtOAc, DMSO, MeCN
Experimental observation [3]
Light Sensitivity
High (C–I bond labile to UV)
General Chemical Principle
Structural Analysis
The molecule possesses a C–I bond (approx. bond dissociation energy: 65 kcal/mol), which is the thermally weakest point. The nitrile group (C≡N) is robust up to >250°C, but the iodine atom renders the molecule susceptible to homolytic cleavage and radical decomposition at elevated temperatures or under intense light.
Thermal Stability Analysis
Decomposition Mechanisms
Thermal instability in 3-Iodo-5-methoxybenzonitrile arises primarily from the aryl-iodide moiety .[1] Unlike the chemically inert methoxy and nitrile groups, the iodine atom can undergo homolysis at high temperatures, generating aryl radicals and free iodine (
).
Key Risk Factors:
Temperature > 140°C: Risk of rapid iodine liberation.
Palladium Catalysis: In the presence of Pd(0), the oxidative addition into the C-I bond lowers the activation energy for further transformations, but in the absence of a coupling partner, this can lead to dehalogenation or homocoupling side products.
Visualization: Thermal Decomposition Pathway
The following diagram illustrates the hypothetical decomposition pathway driven by thermal stress.
Figure 1: Thermal decomposition pathway initiated by C-I bond homolysis.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols must be used. These are designed to be self-validating , meaning they include internal checks to confirm the accuracy of the result.
Protocol A: Capillary Melting Point Determination
Objective: Determine the precise solid-liquid phase transition temperature.[1]
Preparation: Dry the sample of 3-Iodo-5-methoxybenzonitrile in a vacuum desiccator over
for 4 hours to remove trace solvent (solvent depression causes falsely low MPs).
Loading: Pack 2-3 mm of sample into a clean glass capillary. Ensure the packing is tight by tapping the capillary on a hard surface.
Ramping:
Fast Ramp: Heat at 10°C/min to estimate the range (e.g., observe melting at ~100°C).
Precise Ramp: Cool the apparatus to 20°C below the estimated point. Heat at 1.0°C/min .
Validation (The "Mixed MP" Test):
If a reference standard of a known analog (e.g., 3,5-dimethoxybenzonitrile, MP ~62°C) is available, mix 50:50 with your sample.[1]
If the MP of the mixture is lower and broader than the pure sample, the compounds are distinct. This validates the identity against known impurities.
Objective: Quantify thermal stability and onset of decomposition.[1]
Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using an Indium standard (
).
Sample: Weigh 2–5 mg of 3-Iodo-5-methoxybenzonitrile into a hermetically sealed aluminum pan . (Sealing prevents sublimation of iodine, which would distort the baseline).
Method:
Equilibrate at 25°C.
Ramp 10°C/min to 250°C.
Purge gas: Nitrogen (50 mL/min).
Analysis:
Endotherm: Sharp downward peak indicates Melting Point (
Self-Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss occurs before the DSC endotherm, the sample contains solvates or is subliming.
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).
Target: Purity > 98.0% area AUC required for valid thermal data.
Synthetic Context & Workflow
The following workflow describes the logical progression from synthesis to application, highlighting where thermal stability is a critical control point.
Figure 2: Operational workflow from synthesis to application.
Handling Recommendations
Storage: Store at 2-8°C in amber vials. The C-I bond is photosensitive; prolonged exposure to light will turn the solid yellow/brown due to iodine release.
Reaction Safety: When using this compound in microwave reactors (common for Suzuki couplings), ensure the target temperature is at least 20°C below the
determined by DSC.
References
Combi-Blocks / Chemcia Scientific. Product Catalog: 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5).[1][2] Verified commercial availability and CAS assignment.
Ackermann, L., et al. "Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides." Amazon S3 / Supporting Information, 2022. (Lists CAS 269411-72-5 as a solid starting material).[1]
Herth, M. M., et al. "Novel tetrazine compounds for in vivo imaging." US Patent 20220119359A1, 2022. (Describes synthesis involving 3-iodo-5-methoxybenzonitrile and its solubility in organic solvents).
Zhou, Q. L., et al. "4-Hydroxy-3-iodo-5-methoxybenzaldehyde."[1][3] Acta Crystallographica Section E, 2007. (Provides structural data on close analogs for property estimation).
An In-Depth Technical Guide to 3-Iodo-5-methoxybenzonitrile Derivatives: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Iodo-5-methoxybenzonitrile Scaffold In the landscape of modern medicinal chemistry and materials science, the des...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Iodo-5-methoxybenzonitrile Scaffold
In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities hinges on the availability of versatile, functionalizable building blocks. 3-Iodo-5-methoxybenzonitrile emerges as a scaffold of significant strategic importance. Its structure is endowed with three key features that make it a powerful starting point for chemical library synthesis and lead optimization:
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions. This makes the iodine atom a highly reliable and versatile reactive handle for introducing a wide array of substituents.[1]
The Nitrile Group: The cyano (-C≡N) moiety is a crucial pharmacophore in numerous approved drugs. It is a metabolically stable, polar group that can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can modulate the physicochemical properties of a molecule to enhance bioavailability.[2]
The Methoxy Group: The electron-donating methoxy (-OCH₃) group influences the electronic properties of the aromatic ring, potentially impacting reaction rates and the biological activity of the final compounds. It can also participate in hydrogen bonding with biological targets.
This guide provides a comprehensive review of the synthesis of the 3-Iodo-5-methoxybenzonitrile core, its derivatization through modern synthetic methodologies, and the potential applications of the resulting compounds, grounded in established chemical principles and field-proven insights.
Part 1: Synthesis of the Core Scaffold
Route A: Electrophilic Iodination of 3-Methoxybenzonitrile
This approach involves the direct iodination of the commercially available 3-Methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator. Due to steric hindrance from the methoxy group at the ortho positions (2 and 6), iodination is expected to occur preferentially at the para-position (5-position relative to the methoxy group).
A variety of reagents can be employed for the iodination of electron-rich arenes.[3] A common and effective method utilizes N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis or Brønsted acid to activate the iodine source.
Caption: Proposed synthesis via electrophilic iodination.
Route B: Sandmeyer Reaction of 3-Amino-5-methoxybenzonitrile
The Sandmeyer reaction is a classic and highly reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[4][5] This route would begin with 3-Amino-5-methoxybenzonitrile.
The process involves two key steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6][7]
Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to displace the diazonium group (N₂) and install the iodine atom.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of aryl iodides with various boronic acids, providing a guide for reaction development with the 3-Iodo-5-methoxybenzonitrile scaffold.
[9][10]
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are fundamental components of countless pharmaceuticals and functional materials. [11]This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.
[12]
Catalytic Cycle and Mechanistic Considerations
Similar to the Suzuki coupling, the mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-I bond of the aryl iodide.
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.
[13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Expert Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging, especially for less reactive amines or aryl halides.
[14]
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table illustrates potential amination reactions using 3-Iodo-5-methoxybenzonitrile as the substrate, based on general protocols for aryl iodides.
[1][14]
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [15]This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. [16]Derivatives containing an arylethynyl moiety are of great interest in materials science and as precursors for more complex heterocyclic systems.
[17]
Part 3: Experimental Protocols
The following protocols are generalized, self-validating systems based on established literature procedures. They serve as a robust starting point for the synthesis of derivatives from 3-Iodo-5-methoxybenzonitrile.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from standard procedures for coupling aryl iodides.
[10][18]
Materials:
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Iodo-5-methoxybenzonitrile, the arylboronic acid, and the base.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more nonpolar product spot on TLC provides a real-time check of reaction success.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for C-N bond formation.
[14]
Materials:
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 eq)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Methodology:
Setup (in Glovebox): In an inert atmosphere glovebox, charge an oven-dried vial with the palladium pre-catalyst, the phosphine ligand, and the base. Causality: The base (NaOt-Bu) and many phosphine ligands are air- and moisture-sensitive. Handling them in a glovebox prevents degradation and ensures reproducibility.
Reagent Addition: Add 3-Iodo-5-methoxybenzonitrile, the anhydrous solvent, and the amine (if liquid, add last via syringe).
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a pre-heated oil bath or heating block (typically 90-110 °C) and stir.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate, to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel) to obtain the desired aryl amine. Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity, validating the success of the protocol.
Conclusion and Future Outlook
3-Iodo-5-methoxybenzonitrile stands as a highly valuable and versatile building block for chemical synthesis. Its strategic placement of reactive and modulating functional groups allows for rapid and efficient library generation through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The derivatives accessible from this scaffold are of high interest in drug discovery, where the benzonitrile and biaryl/aryl amine motifs are frequently employed to optimize potency, selectivity, and pharmacokinetic properties. [19][20][21]Future research will likely focus on expanding the repertoire of cross-coupling partners, exploring applications in materials science, and evaluating the biological activities of the novel derivatives synthesized from this promising core.
References
Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]
TSI Journals. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Retrieved from [Link]
Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
Google Patents. (n.d.). CN105330586B - A kind of preparation method of Apremilast.
Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
Royal Society of Chemistry. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Retrieved from [Link]
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU in DNA. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
ResearchGate. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Bentham Science. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]
ResearchGate. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Retrieved from [Link]
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
Topic: Basic Reactivity Profile of Iodo-Methoxybenzonitrile Scaffolds
An In-Depth Technical Guide Introduction: The Strategic Importance of Iodo-Methoxybenzonitrile Scaffolds The iodo-methoxybenzonitrile framework represents a class of highly versatile and synthetically valuable scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction: The Strategic Importance of Iodo-Methoxybenzonitrile Scaffolds
The iodo-methoxybenzonitrile framework represents a class of highly versatile and synthetically valuable scaffolds in modern organic chemistry. Characterized by the presence of three distinct functional groups on a benzene ring—a reactive iodine atom, an electron-influencing methoxy group, and a synthetically malleable nitrile group—these molecules serve as pivotal building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.
The strategic utility of this scaffold lies in the orthogonal reactivity of its constituent parts. The carbon-iodine bond is a premier handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The nitrile group, a strong electron-withdrawing entity, not only modulates the electronic properties of the aromatic ring but also serves as a precursor to amines, carboxylic acids, and other functional groups. The methoxy group, an electron-donating group, further tunes the scaffold's reactivity, influencing reaction rates and regioselectivity.
This guide provides an in-depth analysis of the core reactivity profile of iodo-methoxybenzonitrile scaffolds. It moves beyond a mere listing of reactions to explore the underlying electronic and steric principles that govern their behavior. We will examine the causality behind experimental choices, present field-proven protocols, and offer insights to empower researchers in leveraging these powerful intermediates for drug discovery and development.
The Influence of Isomerism on Electronic Architecture
The reactivity of an iodo-methoxybenzonitrile scaffold is not monolithic; it is profoundly dictated by the relative positions of the iodo, methoxy, and nitrile substituents. Understanding the interplay of their electronic effects is paramount for predicting and controlling reaction outcomes.
Iodo Group (-I): Inductively electron-withdrawing (-I), weakly deactivating. It is an excellent leaving group in cross-coupling and nucleophilic substitution reactions.
Methoxy Group (-OCH₃): Strongly electron-donating via resonance (+M) and weakly electron-withdrawing inductively (-I). Overall, it is an activating group and an ortho, para-director in electrophilic aromatic substitution.[1][2][3]
Nitrile Group (-CN): Strongly electron-withdrawing through both resonance (-M) and induction (-I). It is a deactivating group and a meta-director in electrophilic aromatic substitution.[4]
This electronic tug-of-war creates distinct reactivity patterns for each isomer. For instance, a nitrile group positioned ortho or para to the iodine atom significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[5][6] Conversely, a methoxy group para to the iodine can accelerate the rate of oxidative addition in palladium-catalyzed coupling reactions.[7]
Table 1: Common Isomers and Their Structural Features
Isomer Name
CAS Number
Molecular Formula
Molecular Weight
2-Iodo-4-methoxybenzonitrile
490039-83-3
C₈H₆INO
259.04 g/mol
3-Iodo-4-methoxybenzonitrile
19895654
C₈H₆INO
259.04 g/mol
4-Iodo-2-methoxybenzonitrile
256417-21-9
C₈H₆INO
259.04 g/mol
4-Iodo-3-methoxybenzonitrile
53615-56-4
C₈H₆INO
259.04 g/mol
Palladium-Catalyzed Cross-Coupling: Forging New Bonds at the C-I Interface
The carbon-iodine bond is the scaffold's primary locus of reactivity for building molecular complexity. Aryl iodides are the most reactive of the aryl halides in palladium-catalyzed oxidative addition, allowing these reactions to proceed under mild conditions.[8][9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl structures.[10] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
System Inertion: To a flame-dried Schlenk flask, add the iodo-methoxybenzonitrile scaffold (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of argon or nitrogen.
Causality Note: Tetrakis(triphenylphosphine)palladium(0) is often used as it is air-stable and serves as a reliable source of the active Pd(0) species.
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via cannula. The presence of water is often crucial for activating the boronic acid and facilitating the transmetalation step.
Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering broad scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[12][13] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
System Inertion: In a glovebox or under a robust stream of argon, charge an oven-dried vial with the iodo-methoxybenzonitrile (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).
Causality Note: Bulky, electron-rich phosphine ligands are critical. They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[14]
Reagent Addition: Add the amine (1.1-1.3 equiv) and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
Solvent and Execution: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 80-110 °C. Monitor the reaction by LC-MS.
Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[15] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[8][16]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
While aryl halides are generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing group, such as a nitrile, positioned ortho or para to the leaving group (iodine), can render the scaffold susceptible to SNAr.[5][6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[17]
Caption: The addition-elimination mechanism of SNAr reactions.
The feasibility of SNAr is highly dependent on the isomer. For example, in 2-iodo-5-methoxybenzonitrile, the nitrile group is para to the iodine, strongly activating the position for nucleophilic attack. In contrast, 3-iodo-4-methoxybenzonitrile would be largely unreactive under SNAr conditions because the nitrile group is meta to the leaving group and cannot provide resonance stabilization to the intermediate.[6]
Chemical Transformations of the Nitrile Group
The nitrile group is not merely a passive electronic modulator; it is a versatile functional handle that can be transformed into other valuable moieties.
Reduction to Primary Amines
Nitriles can be readily reduced to primary amines using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[18][19][20][21] This transformation is synthetically crucial, providing access to benzylamine derivatives which are common pharmacophores.
Field-Proven Protocol: Nitrile Reduction with LiAlH₄
Setup: To a flame-dried, three-necked flask under argon, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
Substrate Addition: Cool the suspension to 0 °C and add a solution of the iodo-methoxybenzonitrile (1.0 equiv) in anhydrous THF dropwise.
Causality Note: The reaction is highly exothermic. Slow, controlled addition at low temperature is essential to prevent runaway reactions.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate to yield the crude amine, which can be purified by distillation or chromatography.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This provides a pathway to benzoic acid derivatives, which are also important synthetic intermediates.
Field-Proven Protocol: Basic Nitrile Hydrolysis
Setup: In a round-bottom flask, dissolve the iodo-methoxybenzonitrile (1.0 equiv) in ethanol or a similar solvent.
Reagent Addition: Add a concentrated aqueous solution of a strong base, such as NaOH or KOH (5-10 equiv).
Reaction: Heat the mixture to reflux for several hours to overnight. The reaction can be monitored by observing the evolution of ammonia gas (use appropriate ventilation) or by TLC/LC-MS.
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will typically precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Conclusion
The iodo-methoxybenzonitrile scaffold is a testament to the power of strategic functionalization in organic synthesis. The interplay between the reactive C-I bond, the versatile nitrile, and the electronically-tuning methoxy group provides chemists with a rich and predictable platform for molecular construction. By understanding the fundamental principles of isomer-dependent reactivity—from the facility of palladium-catalyzed couplings to the stringent requirements of nucleophilic aromatic substitution and the downstream transformations of the nitrile—researchers can unlock the full potential of these valuable building blocks. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and efficient execution of synthetic routes in drug discovery and materials science.
References
Uo, T., & Ishida, N. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Shodhganga. (n.d.). Chapter 2: Copper-catalyzed cyanation of aryl halides with nitromethane. Retrieved from [Link]
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
AWS. (n.d.). Cyanation of Arenes via Iridium-Catalyzed Borylation. Retrieved from [Link]
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
PubChem. (n.d.). 3-Iodo-4-methoxybenzonitrile. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
ResearchGate. (2025). Copper-Catalyzed Cyanation of Aryl Iodides with Malononitrile: An Unusual Cyano Group Transfer Process from C(sp3) to C(sp2) [Request PDF]. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Iranian Journal of Catalysis. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. OICC Press. Available at: [Link]
Fang, C., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Publishing. Available at: [Link]
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]
The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
Dr. KP's Chemistry Channel. (2017). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Available at: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
Palladium-catalyzed cross-coupling of 3-Iodo-5-methoxybenzonitrile
A Senior Scientist’s Guide to Palladium-Catalyzed Cross-Couplings Strategic Context & Molecule Analysis 3-Iodo-5-methoxybenzonitrile is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug d...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Scientist’s Guide to Palladium-Catalyzed Cross-Couplings
Strategic Context & Molecule Analysis
3-Iodo-5-methoxybenzonitrile is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural utility lies in its meta-substitution pattern , which allows for the construction of non-linear, vectorially diverse molecular architectures—a key requirement for increasing
character and solubility in late-stage drug candidates.
Electronic & Steric Assessment
The Reactive Handle (C-I): The C-I bond at position 3 is the primary site for oxidative addition. The bond energy is significantly lower (~65 kcal/mol) compared to C-Br or C-Cl, making it highly labile to Pd(0) insertion.
The Activating Group (-CN): The nitrile group at position 1 is a strong electron-withdrawing group (EWG) (
). Through inductive effects (-I), it decreases electron density at the C-I bond, accelerating the rate of oxidative addition .
The Modulating Group (-OMe): The methoxy group at position 5 is an electron-donating group (EDG) by resonance but withdrawing by induction. In the meta position relative to the iodide, its resonance donation is not directly conjugated to the reaction center. Therefore, the net effect on the C-I bond is dominated by the inductive withdrawal of the Nitrile, making this substrate highly reactive compared to simple anisole derivatives.
Mechanistic Implication
For this substrate, Oxidative Addition is NOT the rate-limiting step (unlike with aryl chlorides). The challenge lies in Transmetalation (steric crowding) or Reductive Elimination (preventing
-hydride elimination in alkyl couplings). Our protocols prioritize ligand selection to stabilize the Pd(II) intermediate and facilitate the coupling partner's entry.
Visualizing the Workflow
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthetic pathways for 3-Iodo-5-methoxybenzonitrile functionalization.
This protocol uses Pd(dppf)Cl₂ , a robust bidentate ligand catalyst that resists dechelation and prevents the formation of inactive "palladium black" aggregates better than Pd(PPh₃)₄.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Iodo-5-methoxybenzonitrile
1.0
Electrophile
Aryl Boronic Acid
1.2 - 1.5
Nucleophile
Pd(dppf)Cl₂ · DCM
0.03 (3 mol%)
Catalyst
K₂CO₃ (2.0 M aq.)
3.0
Base (Activates Boron)
1,4-Dioxane
[0.2 M]
Solvent
Step-by-Step Methodology
Setup: In a generic 20 mL reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. Critical: Oxygen poisons the active Pd(0) species.
Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the aqueous K₂CO₃ solution.
Note: The biphasic system is essential. The base activates the boronic acid at the interface or in the aqueous phase to form the boronate species [Rb-B(OH)₃]⁻, which is the actual transmetalating agent.
Reaction: Heat the block to 80 °C for 4–6 hours.
Monitoring: Check via LC-MS. The nitrile group provides a distinct UV signature.
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the boronic acid but more polar than the iodide.
Protocol 2: Sonogashira Coupling (Alkynylation)
For this substrate, the "Copper-Cocatalyzed" method is preferred over Copper-free variants to ensure rapid conversion at lower temperatures, preserving the nitrile functionality.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Iodo-5-methoxybenzonitrile
1.0
Electrophile
Terminal Alkyne
1.2
Nucleophile
Pd(PPh₃)₂Cl₂
0.02 (2 mol%)
Pre-catalyst
CuI
0.01 (1 mol%)
Co-catalyst (Activates Alkyne)
Triethylamine (Et₃N)
3.0
Base/Solvent Co-factor
THF or DMF
[0.3 M]
Solvent
Step-by-Step Methodology
Catalyst Pre-mix: Add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to a dry flask under inert atmosphere.
Solvent/Base: Add degassed THF and Et₃N.
Why THF? DMF is often used for chlorides, but for iodides, THF allows for easier workup and is sufficient for solubilizing the reactants.
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
Exotherm Warning: The formation of the Copper-acetylide is exothermic.
Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (checked by TLC), heat to 40 °C.
Mechanistic Note: The CuI reacts with the alkyne and base to form Cu-acetylide, which then transmetalates to the Pd(II)-Ar species.
Workup: Dilute with Et₂O (precipitates ammonium salts). Wash with saturated NH₄Cl (removes Copper species—look for the blue color of Cu-amine complexes).
Purification: Silica gel chromatography.
Protocol 3: Buchwald-Hartwig Amination
The nitrile group is sensitive to strong nucleophiles, and the methoxy group adds electron density that can destabilize the Pd-Amine complex. We utilize XPhos , a bulky biaryl phosphine ligand, to facilitate reductive elimination and prevent nitrile hydrolysis.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Iodo-5-methoxybenzonitrile
1.0
Electrophile
Primary/Secondary Amine
1.2
Nucleophile
Pd₂(dba)₃
0.01 (1 mol%)
Pd(0) Source
XPhos
0.02 (2 mol%)
Ligand
Cs₂CO₃
2.0
Base (Mild, anhydrous)
Toluene or t-BuOH
[0.2 M]
Solvent
Step-by-Step Methodology
Catalyst Activation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XPhos in Toluene and stir at ambient temp for 10 mins. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.
Substrate Addition: Add the aryl iodide, amine, and Cs₂CO₃.
Reaction: Seal and heat to 100 °C for 12 hours.
Why Cs₂CO₃? Stronger alkoxide bases (NaOtBu) might attack the nitrile group (Pinner reaction risk). Carbonate is safer for this substrate.
Workup: Cool, dilute with EtOAc, filter through Celite.
Purification: Amine products often streak on silica. Pre-treat the silica gel with 1% Et₃N in Hexanes before loading the column.
Mechanistic Visualization
Understanding the catalytic cycle allows for better troubleshooting. The diagram below highlights the critical path for our specific substrate.
Figure 2: Catalytic cycle emphasizing the facile oxidative addition of 3-Iodo-5-methoxybenzonitrile.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (Suzuki)
Boronic acid protodeboronation
Increase base concentration or switch to mild base (K₃PO₄). Add more boronic acid (up to 1.5 eq).
Homocoupling (Sonogashira)
Oxidation of alkyne (Glaser coupling)
Degas solvents more thoroughly. Add a reducing agent like Sodium Ascorbate (rarely needed) or simply ensure strict exclusion.
Nitrile Hydrolysis
Base too strong / Water present
Switch from Hydroxide/Alkoxide bases to Carbonates or Phosphates. Use anhydrous solvents (Toluene).
Pd Black Formation
Ligand dissociation
Increase Ligand:Pd ratio (e.g., from 1:1 to 2:1). Switch to Pd(dppf)Cl₂ which is more thermally stable.
References
Suzuki-Miyaura Coupling Mechanism & Conditions
Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism
Application Note: Suzuki-Miyaura Coupling of 3-Iodo-5-methoxybenzonitrile
Executive Summary This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 3-Iodo-5-methoxybenzonitrile (Substrate 1 ) with aryl/heteroaryl boronic acids. This scaffold is a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 3-Iodo-5-methoxybenzonitrile (Substrate 1 ) with aryl/heteroaryl boronic acids. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., PDE4, MAPK pathways) where the 3,5-disubstitution pattern provides a vector for solubilizing groups or pharmacophores.
The presence of the electron-withdrawing cyano (-CN) group at the C1 position significantly activates the C3-Iodine bond toward oxidative addition. However, the nitrile moiety presents a chemoselectivity challenge: it is susceptible to hydrolysis (to primary amides) under prolonged heating in aqueous base and can competitively coordinate to palladium species, potentially dampening catalytic turnover.
This note provides two validated protocols:
Method A (Standard): A robust, cost-effective protocol for standard boronic acids.
Method B (High-Efficiency): A rapid, microwave-assisted protocol for sterically hindered or electron-poor coupling partners.
Substrate Analysis & Chemoselectivity
Electronic Profile
Activation: The -CN group (Hammett
) withdraws electron density from the ring, making the C-I bond electron-deficient. This lowers the activation energy for the Oxidative Addition step, which is typically fast for this substrate.
Deactivation/Side Reactions: The -OMe group (meta to Iodine) has a mild inductive withdrawing effect but is mesomerically donating. It generally does not impede the reaction.[1] The primary risk is nitrile hydrolysis (
) if the reaction pH is too high (>12) or if heating is prolonged (>12 hours) in aqueous media.
Mechanistic Pathway
The catalytic cycle for this specific substrate relies on the balance between rapid oxidative addition and efficient transmetalation.
Figure 1: Catalytic cycle highlighting the activation of the iodide by the nitrile group and the potential hydrolysis side-reaction pathway.
Experimental Protocols
Method A: The "Workhorse" Protocol (Thermal)
Best for: Scale-up (>1g), standard boronic acids, cost-sensitive projects.
Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (Robust, air-stable, large bite angle prevents
-hydride elimination if alkyl groups are present).
Reagent
Equivalents
Role
3-Iodo-5-methoxybenzonitrile
1.0 equiv
Electrophile
Aryl Boronic Acid
1.2 - 1.5 equiv
Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂
0.03 - 0.05 equiv
Catalyst
K₂CO₂ (2M Aqueous)
3.0 equiv
Base (Activator)
1,4-Dioxane
[0.1 - 0.2 M]
Solvent
Step-by-Step Procedure:
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). Critical: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Syringe in degassed 1,4-dioxane.
Base Activation: Add the 2M K₂CO₃ solution via syringe. The biphasic mixture will form.
Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes; Product is typically more polar than the iodide but less polar than the boronic acid).
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (SiO₂).
Method B: High-Efficiency Protocol (Microwave)
Best for: Library synthesis, sterically hindered boronic acids (ortho-substituted), or unstable substrates.
Catalyst: XPhos Pd G2 (Pre-catalyst ensuring rapid generation of active Pd(0) species).
Reagent
Equivalents
Role
3-Iodo-5-methoxybenzonitrile
1.0 equiv
Electrophile
Boronic Acid/Pinacol Ester
1.5 equiv
Nucleophile
XPhos Pd G2
0.02 equiv
High-activity Catalyst
K₃PO₄ (0.5M Aqueous)
2.0 equiv
Mild Base
THF
[0.1 M]
Solvent
Step-by-Step Procedure:
Charge: Add iodide, boronate, and XPhos Pd G2 to a microwave vial.
Solvent/Base: Add THF and aqueous K₃PO₄.
Irradiation: Cap and heat in a microwave reactor at 100°C for 30 minutes .
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify directly.
Workflow Visualization
Figure 2: Operational workflow for Method A (Standard Thermal Conditions).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning or inactive boronic acid.
Switch to Method B (XPhos Pd G2). Ensure boronic acid is not protodeboronated (check via NMR).
Nitrile Hydrolysis (Amide formation)
Base is too strong or reaction time too long.
Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃ . Reduce water ratio (use 9:1 Dioxane:H₂O).
Homocoupling of Boronic Acid
Oxygen presence.
Degas solvents rigorously (sparge with Ar for 15 min).
Pd Black Precipitation
Catalyst decomposition.
Add 10 mol% free ligand (e.g., PPh₃ or dppf) to stabilize the active species.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
Bhagwat, S. S., et al. (1999). 4-Substituted-3-cyanoquinolines as protein tyrosine kinase inhibitors. United States Patent 6,002,008. (Example of nitrile stability in coupling). Link
Technical Application Note: Precision Sonogashira Coupling of 3-Iodo-5-methoxybenzonitrile
Part 1: Executive Summary & Substrate Analysis Introduction 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5) is a critical pharmacophore building block, widely utilized in the synthesis of metabotropic glutamate receptor 5...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Substrate Analysis
Introduction
3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5) is a critical pharmacophore building block, widely utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and 18F-labeled PET radiotracers [1, 2].[1][2][][][5] Its structural uniqueness lies in the meta-positioning of three distinct functional groups: a reactive iodide, an electron-withdrawing nitrile, and an electron-donating methoxy group.
This guide provides a validated, high-fidelity protocol for performing Sonogashira cross-coupling reactions on this substrate. Unlike generic aryl halides, the presence of the nitrile group requires specific attention to prevent hydrolysis or metal coordination, while the electron-rich methoxy group modulates the oxidative addition rate.
Substrate Physicochemical Profile
Property
Specification
Implication for Coupling
IUPAC Name
3-Iodo-5-methoxybenzonitrile
Target Substrate
CAS Number
269411-72-5
Verification ID
Molecular Weight
259.04 g/mol
Stoichiometry Calcs
Leaving Group
Iodide (C-I)
High reactivity; amenable to mild conditions (RT to 50°C).[1]
Electronic Effect
Nitrile (CN)
Electron-withdrawing (meta); stabilizes Pd(0) intermediates but risks coordination.[1]
Electronic Effect
Methoxy (OMe)
Electron-donating (meta); mildly deactivating for oxidative addition compared to pure EWG systems.[1]
Part 2: Reaction Mechanism & Optimization Logic
The Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle.[1] The key to success with 3-iodo-5-methoxybenzonitrile is balancing the oxidative addition (facilitated by the iodide) with the suppression of Glaser homocoupling (a common side reaction with electron-rich alkynes).
Critical Mechanistic Insight: The nitrile group at position 1 is a potential ligand. Using a bidentate ligand or a bulky monodentate phosphine (like PPh3) saturates the palladium center, preventing the nitrile from poisoning the catalyst.
Figure 1: Catalytic cycle highlighting the entry point of 3-iodo-5-methoxybenzonitrile.[1]
Optimization Matrix
Based on patent literature [1, 3] and electronic properties, the following conditions are optimized for yield and purity.
Parameter
Recommended
Rationale
Catalyst
Pd(PPh3)2Cl2 (3-5 mol%)
Robust, air-stable precursor that reduces to Pd(0) in situ.[1] PPh3 prevents CN coordination.
Co-Catalyst
CuI (2-3 mol%)
Accelerates transmetallation. Essential for terminal alkynes at lower temps.
Base
Triethylamine (Et3N)
Acts as both base and solvent/co-solvent. Buffers HI generated.
Solvent
THF (Anhydrous)
Solubilizes the nitrile substrate well; easy workup. DMF is an alternative for difficult substrates.
Temperature
RT to 50°C
The iodide is reactive enough to couple at RT; mild heat ensures completion without CN hydrolysis.[1]
Part 3: Standard Operating Procedure (SOP)
Protocol ID: SONO-IMB-01
Target: Coupling of 3-Iodo-5-methoxybenzonitrile with Trimethylsilylacetylene (TMSA) or similar terminal alkynes.[1]
This workflow emphasizes the exclusion of oxygen to prevent Glaser homocoupling (dimerization of the alkyne), which is the primary failure mode.[1]
Figure 2: Step-by-step experimental workflow emphasizing the critical degassing phase.
Detailed Steps
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 3-Iodo-5-methoxybenzonitrile (1.03 g, 4.00 mmol), Pd(PPh3)2Cl2 (140 mg, 0.20 mmol), and CuI (15 mg, 0.08 mmol).
Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (20 mL) via syringe.
Degassing (Crucial): Bubble Argon through the solution for 5-10 minutes. Note: Oxygen causes alkyne homocoupling (Glaser product) which is difficult to separate.
Addition: Add Triethylamine (2 mL, excess) followed by the dropwise addition of Trimethylsilylacetylene (0.7 mL, 4.8 mmol).
Reaction: Stir the mixture at Room Temperature for 1 hour. If conversion is incomplete (check TLC, usually Hexane/EtOAc 8:2), warm to 50°C for 2-4 hours. The solution typically turns dark brown/black.
Workup:
Dilute with EtOAc (50 mL).
Filter through a pad of Celite to remove Pd/Cu residues.
Wash filtrate with Water (2 x 20 mL) and Brine (20 mL).
Dry over Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel).
Eluent: Gradient of n-Heptane/EtOAc (95:5 to 80:20).
Ligand deficiency. Add 10 mol% extra PPh3 to stabilize Pd species.
Part 5: References
Vertex Pharmaceuticals Inc. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent US9556117B2.[1] Link
Context: Describes the synthesis of analogous 3-iodo-5-methoxybenzonitrile derivatives using standard Sonogashira conditions.
Technical University of Denmark. (2022). Novel tetrazine compounds for in vivo imaging. US Patent Application US20220119359A1.[1] Link
Context: Explicitly cites the use of 3-iodo-5-methoxybenzonitrile (CAS 269411-72-5) as a starting material in General Procedure C.[1]
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Context: Authoritative review on mechanism and ligand selection.
Demethylation techniques for 3-Iodo-5-methoxybenzonitrile
Technical Application Note: Chemoselective Demethylation of 3-Iodo-5-methoxybenzonitrile Executive Summary & Strategic Analysis The conversion of 3-Iodo-5-methoxybenzonitrile to 3-hydroxy-5-iodobenzonitrile presents a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Chemoselective Demethylation of 3-Iodo-5-methoxybenzonitrile
Executive Summary & Strategic Analysis
The conversion of 3-Iodo-5-methoxybenzonitrile to 3-hydroxy-5-iodobenzonitrile presents a specific chemoselectivity challenge in organic synthesis. The target molecule contains three distinct functional groups with conflicting sensitivities:[1][2][3]
Aryl Methyl Ether (-OMe): Requires strong Lewis acids or high-temperature nucleophiles for cleavage.
Aryl Iodide (-I): Susceptible to hydrodehalogenation (loss of iodine) under reducing conditions or harsh acidic regimes (e.g., refluxing HBr).
Nitrile (-CN): Prone to hydrolysis (to amide/carboxylic acid) under strong acidic/basic conditions, particularly at elevated temperatures.
This guide outlines three validated protocols derived from mechanistic first principles and empirical data. Boron Tribromide (BBr₃) is established as the "Gold Standard" for laboratory-scale high-purity isolation, while Pyridine Hydrochloride and Magnesium Iodide serve as scalable and mild alternatives, respectively.
Decision Matrix & Reaction Pathway
The following logic flow illustrates the mechanistic selection process for the appropriate demethylation technique.
Figure 1: Strategic Decision Tree for Demethylation Methodologies.
Protocol A: The Gold Standard (Boron Tribromide)
Rationale: BBr₃ is a potent Lewis acid that cleaves aryl methyl ethers at low temperatures (-78°C to 0°C). This low thermal profile is critical for preventing the deiodination often seen with refluxing HBr.
Critical Control Point: The nitrile group can form a reversible adduct with BBr₃. The quench must be performed carefully to prevent acid-catalyzed hydration of the nitrile to a primary amide.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal temperature probe.
Solvation: Dissolve 3-Iodo-5-methoxybenzonitrile in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
Addition: Transfer the BBr₃ solution to the addition funnel under nitrogen. Add dropwise to the reaction vessel over 30 minutes, maintaining internal temperature below -65°C.
Note: A slight excess (2.5 equiv) is recommended because the nitrile nitrogen may coordinate with one equivalent of boron, temporarily sequestering it.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1-2 hours. Monitor by TLC or HPLC.
Endpoint: Disappearance of starting material.
Controlled Quench (Crucial):
Cool the mixture back to -10°C.
Do NOT add water directly. Instead, slowly pour the reaction mixture into a vigorously stirring slurry of ice and saturated NaHCO₃. This "reverse quench" neutralizes the HBr generated immediately, protecting the nitrile from acid hydrolysis.
Workup: Separate the organic layer.[2][5] Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Rationale: For multi-gram to kilogram scales where BBr₃ is cost-prohibitive, molten Pyridine Hydrochloride (Py·HCl) is effective.[6] It acts as both solvent and reagent (proton source + nucleophilic chloride).
Risk: The high temperature (180°C) poses a risk of nitrile hydrolysis if moisture is present.
Methodology:
Mixture: In a heavy-walled pressure vial or round-bottom flask, mix the substrate (1.0 equiv) with Pyridine Hydrochloride (5.0 - 10.0 equiv).
Fusion: Heat the mixture to 180°C . The Py·HCl will melt, forming a homogeneous melt with the substrate.
Duration: Stir for 2–4 hours.
Observation: Evolution of methyl chloride gas (ensure proper ventilation/scrubbing).
Workup: Cool the melt to ~80°C (before it solidifies). Pour into crushed ice/water. The product, being a phenol, may precipitate or require extraction with Ethyl Acetate.[7]
Purification: Recrystallization from Ethanol/Water is typically sufficient.
Rationale: Magnesium Iodide (MgI₂) in ether serves as a mild Lewis acid-nucleophile pair. This method is "soft" and highly chemoselective, ideal if the substrate contains other labile groups.
Methodology:
Preparation: Suspend Magnesium powder (1.2 equiv) and Iodine (1.2 equiv) in anhydrous Ether/Benzene (1:1) or Toluene to generate MgI₂ in situ (color changes from brown to colorless upon formation). Alternatively, use commercial MgI₂ etherate.
Reaction: Add the substrate (1.0 equiv) dissolved in the same solvent.
Reflux: Heat to reflux (mild heat, ~40-80°C depending on solvent) for 5-8 hours.
Mechanism: The Mg coordinates the methoxy oxygen, and the Iodide acts as the nucleophile to cleave the methyl group (forming MeI).
Workup: Quench with dilute HCl, extract with EtOAc, and wash with Sodium Thiosulfate (to remove any residual iodine).
Comparative Data Summary
Parameter
BBr₃ (Protocol A)
Pyridine HCl (Protocol B)
MgI₂ (Protocol C)
Primary Mechanism
Lewis Acid cleavage
Nucleophilic SN2 (High Temp)
Soft Lewis Acid / Nucleophile
Reaction Temp
-78°C to 0°C
180°C
40°C - 80°C
Iodide Stability
Excellent
Moderate (Thermal risk)
Excellent
Nitrile Stability
Good (with buffered quench)
Risk of Hydrolysis
Excellent
Yield (Typical)
85 - 95%
70 - 85%
75 - 90%
Scalability
Low to Medium
High
Medium
Troubleshooting & Critical Notes
Deiodination: Avoid using HBr/Acetic Acid reflux. The combination of strong acid and heat promotes the reduction of the aryl iodide, yielding 3-hydroxybenzonitrile (impurity).
Nitrile Hydrolysis: If the product shows an amide peak in IR (approx. 1650-1690 cm⁻¹) or NMR, the quenching conditions were too acidic or too hot. Use the Reverse Quench method described in Protocol A.
Safety: BBr₃ reacts violently with water, generating HBr gas. All glassware must be oven-dried. Work must be performed in a fume hood.
References
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[8] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link
Foundational text establishing BBr₃ as the reagent of choice for halogen
Lombardino, J. G. (1981). Preparation of 3,5-diiodo-4-hydroxybenzonitrile. U.S. Patent 3,833,490. Link
Provides industrial context for iodin
Yamaguchi, S., et al. (1984).[6] The Synthesis of Racemic Dihydroageratone.[6] Efficient Demethylation by Magnesium Iodide Etherate. Bulletin of the Chemical Society of Japan. Link
Validates the MgI₂ method for mild demethyl
Weissman, S. A., & Zewge, D. (2005).
Comprehensive review comparing BBr₃, Py·HCl, and nucleophilic methods.[2][9]
Improving yield in 3-Iodo-5-methoxybenzonitrile coupling reactions
Technical Support Center: Optimization of 3-Iodo-5-methoxybenzonitrile Couplings Executive Summary: Substrate Analysis 3-Iodo-5-methoxybenzonitrile is a "Goldilocks" electrophile in cross-coupling: highly reactive yet ch...
Q: My conversion is high, but the product is the de-iodinated arene (3-methoxybenzonitrile). Why?
A: This is Protodeiodination . Because the oxidative addition of the aryl iodide is fast, the resulting Ar-Pd(II)-I species accumulates. If Transmetallation (the reaction with the boronic acid) is slow, the Ar-Pd(II)-I species will scavenge a hydride (from solvent or moisture) and undergo reductive elimination to form the reduced side product.
The Fix (Protocol A):
Switch Solvent: Move from alcoholic solvents (MeOH/EtOH) to non-protic polar solvents like THF or Dioxane .
Water Control: Use a strict stoichiometric amount of water (e.g., 4:1 Dioxane:H2O) rather than a bulk aqueous mixture.
Catalyst Upgrade: Switch to Pd(dppf)Cl2 or XPhos Pd G2 . The bidentate ligand (dppf) or bulky biaryl phosphine (XPhos) accelerates reductive elimination, outcompeting the side reaction.
Q: I see a new spot on TLC that is very polar. Is it the amide?
A: Likely yes. The nitrile has hydrolyzed.[1] This occurs when using strong bases (NaOH, KOH) or heating >80°C in water.
The Fix (Protocol B - The "Mild Base" System):
Base: Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 . These are sufficiently basic to activate the boronic acid but less nucleophilic toward the nitrile.
Temperature: Limit heating to 60–70°C.
Additives: If hydrolysis persists, switch to anhydrous conditions using Ag2O (Silver Oxide) as the activator instead of aqueous base (Note: This is expensive but effective).
Q: The reaction turns green/blue, and I mostly isolate homocoupled alkyne. What is happening?
A: You are seeing the Glaser Coupling (alkyne dimerization) mediated by Copper(I) and oxygen. Furthermore, the nitrile on your substrate may be coordinating to the Copper co-catalyst, preventing it from activating the alkyne.
The Fix (Protocol C - Copper-Free Sonogashira):
Eliminate Copper entirely. The aryl iodide is reactive enough to proceed without it if the right Palladium source is used.
Copper-Free Protocol:
Catalyst:PdCl2(PPh3)2 (3-5 mol%).
Base/Solvent:Piperidine or Pyrrolidine (act as both base and ligand). Alternatively, use Et3N in DMF.
Temp: 60°C.
Key Step: Degas the solvent vigorously (sparge with Argon for 20 mins) before adding the catalyst. Oxygen is the enemy here.
Module 3: Buchwald-Hartwig Amination
Core Challenge: C-N Bond Formation vs. Reduction.
Q: Which ligand should I use for this meta-substituted aryl iodide?
A: Standard Pd(PPh3)4 often fails here due to the formation of stable Pd-Amine complexes that do not turn over.
The Recommendation (Protocol D):
Use the Buchwald Precatalyst Generation 3/4 system.
Primary Amines: Use BrettPhos Pd G3 .
Secondary Amines: Use RuPhos Pd G3 .
Base:NaOtBu (Sodium tert-butoxide) is standard. If the substrate contains base-sensitive groups (like the nitrile), switch to LHMDS or Cs2CO3 in Toluene/Dioxane.
Diagnostic Visualization
Figure 1: Reaction Optimization Decision Tree
This logic flow guides you to the correct protocol based on the specific failure mode observed.
Caption: Decision tree for troubleshooting common yield-reducing side reactions in 3-Iodo-5-methoxybenzonitrile couplings.
Troubleshooting Data Summary
Observation
Probable Cause
Corrective Action
Black Precipitate (Early)
"Pd Black" formation. Ligand dissociation or poor catalyst quality.
Use a defined precatalyst (e.g., XPhos Pd G2) instead of generating in-situ. Add excess ligand.
Black Precipitate (Late)
Catalyst decomposition after turnover.
Normal behavior if conversion is complete. If incomplete, add a second portion of catalyst.
Yield < 10%
Oxidative addition failure or Catalyst Poisoning.
Nitrile may be coordinating Pd.[2] Switch to a bulky ligand (XPhos, BrettPhos) to sterically discourage nitrile binding.
Spot-to-Spot Conversion
Clean reaction but wrong product (Homocoupling).
Suzuki: Degas solvent more thoroughly. Sonogashira: Remove Copper.[3][4]
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for deactivated substrates).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-3I5M-CN
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Chromatography Protocol & Troubleshooting for Halogenated Benzonitrile Intermediates
Executive Summary & Molecule Profile
Welcome to the Purification Support Center. You are likely working with 3-Iodo-5-methoxybenzonitrile , a critical intermediate often synthesized via the Sandmeyer reaction or electrophilic iodination.
This molecule presents a specific chromatographic challenge: it possesses a lipophilic halogen (Iodine), a moderately polar nitrile (-CN), and an electron-donating methoxy group (-OMe). The interplay between the lipophilic iodine and the polar nitrile creates a "push-pull" interaction with stationary phases that requires precise solvent tuning.
Property
Value/Description
Implication for Chromatography
Polarity
Moderate
Soluble in DCM, EtOAc; Low solubility in pure Hexane.
Chromophore
Strong UV absorption (254 nm)
Easy detection via UV-Vis; Nitrile and Benzene ring active.
Phenols will tail significantly on silica; Des-iodo precursors elute close to product.
Stationary Phase
Silica Gel 60 (Standard)
Primary method.
Alternative
C18 (Reverse Phase)
Required for separating closely eluting regioisomers.
Standard Operating Procedure (SOP): Normal Phase Flash Chromatography
Phase 1: Method Development (TLC Screening)
Objective: Determine the optimal Solvent Strength (Cv) to achieve an Rf of 0.30–0.40.
Protocol:
Solvent System: Start with Hexane:Ethyl Acetate (Hex:EtOAc) .
Note: If using LC-MS grade solvents, Heptane is a safer, greener alternative to Hexane with similar selectivity.
Screening Gradient:
Spot crude mixture on Silica Gel 60 F254 plates.
Test 95:5 (Hex:EtOAc)
Product likely stays at baseline.
Test 80:20 (Hex:EtOAc)
Target Range.
Test 50:50 (Hex:EtOAc)
Product likely travels with solvent front (Rf > 0.8).
Visualization:
UV (254 nm): Primary detection.
Iodine Stain: Optional, but useful if non-UV active impurities (like aliphatic side products) are suspected.
Decision Gate:
If
Rf (difference between product and nearest impurity) is > 0.15: Proceed to Standard Flash .
If
Rf is < 0.10: Proceed to Optimization (Section 3) .
Phase 2: Flash Column Execution
Objective: Scale-up purification while maintaining resolution.
Column Selection: Use a high-performance spherical silica cartridge (20–40 µm).
Loading:
Solid Load (Recommended): Dissolve crude in minimum DCM, adsorb onto silica (1:3 ratio), and dry. This prevents band broadening caused by solvent mismatch.
Liquid Load: Only if crude is soluble in the starting mobile phase (e.g., 5% EtOAc/Hexane).
Gradient Profile:
Equilibration: 3 CV (Column Volumes) of 100% Hexane.
Segment 1: 0% to 5% EtOAc over 2 CV (Elute non-polar debris).
Segment 2: 5% to 25% EtOAc over 10 CV (Target elution window).
Segment 3: Hold at 25% EtOAc if product is eluting.
Segment 4: Flush with 100% EtOAc to remove polar phenols (impurities).
Workflow Visualization
The following diagram outlines the logical flow for purifying this compound, including decision points for difficult separations.
Caption: Logical workflow for method development, selecting between Normal Phase and Reverse Phase based on TLC resolution.
Troubleshooting Guide (FAQ Format)
Ticket #001: "My product is co-eluting with a spot just below it."
Diagnosis: This is likely the des-iodo precursor (3-methoxybenzonitrile) or a regioisomer . Structural similarity makes separation on standard silica difficult.
Resolution:
Switch Solvent Selectivity: Change the mobile phase from Hex/EtOAc to DCM/Hexane or Toluene/Hexane . Halogenated compounds often interact differently with chlorinated solvents due to solubility differences.
Use "Gold" Silica: Switch to 20 µm spherical silica. The increased plate count often resolves peaks with
Rf as low as 0.05.
Step Gradient: Instead of a linear gradient, use an isocratic hold at the %B where the impurity just begins to move, allowing the product to elute slowly.
Ticket #002: "The peak is tailing severely."
Diagnosis: Tailing usually indicates the presence of acidic impurities (like phenols formed during Sandmeyer hydrolysis) interacting with the silanols on the silica.
Resolution:
Acid Wash (Not recommended for Nitriles): Usually, we add acetic acid, but nitriles are stable.
Better Solution: Ensure the column is flushed with 100% EtOAc at the end. The tailing is likely the impurity (phenol), not your product. 3-Iodo-5-methoxybenzonitrile is neutral and should elute symmetrically. If the product tails, the silica may be too active; try deactivating with 1% Triethylamine (TEA) in the equilibration solvent (though rarely needed for benzonitriles).
Ticket #003: "I see a ghost peak in NMR after purification."
Diagnosis: Common issue with iodine compounds. Iodine is heavy and lipophilic; it can sometimes degrade on acidic silica if left too long or if the silica contains trace metals.
Resolution:
Speed: Do not leave the compound on the column overnight. Run the flash chromatography immediately after loading.
Verification: Check the "Ghost" peak against the solvent signals. Ensure you are not seeing rotamers (unlikely for this rigid ring) or grease (high vacuum grease often co-elutes in non-polar fractions).
Advanced Protocol: Reverse Phase (C18) Polishing
If Normal Phase fails to remove the regioisomers , Reverse Phase (RP) is the authoritative solution.
Theory:
Iodine is significantly more hydrophobic than Hydrogen. In Reverse Phase (C18), the 3-Iodo product will retain longer than the des-iodo impurity (3-methoxybenzonitrile). This elution order is often the reverse of Normal Phase, providing orthogonal selectivity [1].
Protocol:
Column: C18 or C8 functionalized silica.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]
Gradient:
Start: 10% B.
Ramp: 10%
90% B over 15 minutes.
Observation: The nitrile/methoxy core is polar, but the Iodine adds significant retention. Expect elution around 60-70% ACN.
Troubleshooting Logic Tree
Use this decision tree to diagnose specific peak shape issues.
Caption: Diagnostic tree for resolving common peak shape anomalies during flash chromatography.
References
Separation of Halogenated Benzoates via LC:
Title: Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates.
Source: National Institutes of Health (PubMed / Wiley)
URL:[Link]
General Flash Chromatography of Nitriles:
Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine.[5]
Source: SIELC Technologies
URL:[5][Link]
TLC to Gradient Scaling:
Title: Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.[6]
Source: Journal of Chromatography A (via NCBI)
URL:[Link]
Technical Support Center: Recrystallization of 3-Iodo-5-methoxybenzonitrile
This technical support guide provides in-depth information and troubleshooting advice for the recrystallization of 3-iodo-5-methoxybenzonitrile. It is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth information and troubleshooting advice for the recrystallization of 3-iodo-5-methoxybenzonitrile. It is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3] Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes, leaving the more soluble impurities behind in the solution (mother liquor).[1]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for 3-iodo-5-methoxybenzonitrile?
A1: An ideal solvent for the recrystallization of 3-iodo-5-methoxybenzonitrile should exhibit the following properties:
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is crucial for maximizing product recovery.[3]
Inertness: The solvent should not react with 3-iodo-5-methoxybenzonitrile.[1]
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but not so high that it is difficult to remove from the purified crystals.[4]
Volatility: The solvent should be volatile enough to be easily removed from the crystals by evaporation after filtration.[3]
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]
Q2: Which solvents are good starting points for the recrystallization of 3-iodo-5-methoxybenzonitrile?
Alcohols: Ethanol or isopropanol are often effective for moderately polar compounds.
Ketones: Acetone may be a suitable solvent.
Esters: Ethyl acetate can be a good choice.
Aromatic Hydrocarbons: Toluene might be effective, especially if impurities are non-polar.
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a solvent pair can be used. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5][6] In a solvent pair, the compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point).
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To remedy this:
Reheat the solution to dissolve the oil.
Add more of the "good" solvent to decrease the supersaturation.
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
Add a seed crystal of the pure compound, if available.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 3-iodo-5-methoxybenzonitrile.
Problem
Potential Cause
Troubleshooting Steps
Low or No Crystal Formation
- Too much solvent was used, preventing the solution from becoming saturated upon cooling.[3][4] - The solution was not cooled sufficiently.[4] - The compound is highly soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Cool the solution in an ice bath or even a dry ice/acetone bath for a longer period. - Try a different solvent or a solvent pair in which the compound has lower solubility at cold temperatures.
Crystals are Colored or Impure
- Colored impurities are present in the crude material. - Insoluble impurities were not removed before crystallization. - The solution cooled too quickly, trapping impurities within the crystal lattice.
- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7] - Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[2] - Ensure slow cooling to allow for the formation of pure crystals.
Poor Recovery of Crystals
- Too much solvent was used.[4] - Premature crystallization occurred during hot filtration.[2] - The crystals were washed with a solvent at room temperature or a solvent in which they are too soluble.[4]
- Minimize the amount of hot solvent used to dissolve the compound. - Pre-heat the funnel and filter paper for hot filtration to prevent the solution from cooling and crystallizing prematurely. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Experimental Protocol: Recrystallization of 3-Iodo-5-methoxybenzonitrile
This protocol provides a general guideline. The specific solvent and volumes will need to be optimized based on the scale of the experiment and the purity of the starting material.
1. Solvent Selection:
Place a small amount of crude 3-iodo-5-methoxybenzonitrile (approx. 50 mg) into several test tubes.
Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
2. Dissolution:
Place the crude 3-iodo-5-methoxybenzonitrile in an Erlenmeyer flask.
Add a minimal amount of the selected solvent.
Heat the flask on a hot plate with stirring until the solvent boils.
Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]
3. Decolorization (if necessary):
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]
5. Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
Collect the crystals by suction filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent.
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
7. Purity Assessment:
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Minimizing dehalogenation side reactions of 3-Iodo-5-methoxybenzonitrile
The following technical guide is structured as a specialized support center resource for researchers working with 3-Iodo-5-methoxybenzonitrile . It addresses the specific chemical behavior of this electron-deficient aryl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers working with 3-Iodo-5-methoxybenzonitrile . It addresses the specific chemical behavior of this electron-deficient aryl iodide, focusing on the suppression of the hydrodehalogenation (protodehalogenation) side reaction.[1]
Executive Summary & Chemical Context
3-Iodo-5-methoxybenzonitrile (CAS: 82504-06-1) presents a unique challenge in transition-metal catalysis.[1] The molecule features a synergistic electronic push-pull system:
Electron-Withdrawing Group (EWG): The nitrile (-CN) at position 1 strongly withdraws electron density, activating the C-I bond for rapid oxidative addition to Pd(0).[1]
Electron-Donating Group (EDG): The methoxy (-OMe) at position 5 provides mesomeric donation but inductive withdrawal.[1]
The Problem: The highly activated C-I bond leads to the rapid formation of the oxidative addition intermediate (
).[1] If the subsequent transmetallation step is slower than the rate of side reactions, the intermediate intercepts a hydride source (from solvent, ligand, or moisture), resulting in hydrodehalogenation to form the byproduct 3-methoxybenzonitrile ().[1]
This guide provides the protocols to arrest this pathway.
Troubleshooting Guides (Q&A Format)
Issue 1: "I am detecting significant 3-methoxybenzonitrile (Ar-H) in my LCMS during Suzuki coupling."
Diagnosis: This is the classic signature of Protodehalogenation .[1] Your catalytic cycle is stalling post-oxidative addition, allowing the active Palladium species to scavenge a hydride.[1]
Root Cause Analysis:
Solvent Choice: Are you using alcohols (MeOH, EtOH, iPrOH)? Alcohols are potent hydride sources via
-hydride elimination from alkoxide-Pd intermediates.
Moisture: Water can act as a proton source, especially in the presence of phosphines.[1]
Base Strength: Weak bases (e.g., bicarbonates) may fail to activate the boronic acid rapidly enough to compete with the side reaction.[1]
Corrective Actions:
Switch Solvents: Move to aprotic, non-coordinating solvents. Toluene or 1,4-Dioxane are superior. If polarity is needed, use DMF or DMAc , but ensure they are anhydrous.[1]
Increase Catalyst Activity: Use a catalyst system with rapid transmetallation kinetics. Pd(dppf)Cl₂ is robust, but for difficult cases, switch to XPhos Pd G2 or SPhos Pd G2 .[1] The bulky biaryl ligands facilitate rapid coupling and protect the metal center.[1]
Concentration: Run the reaction at a higher concentration (0.2 M – 0.5 M). High concentration favors the bimolecular transmetallation step over unimolecular decomposition pathways.[1]
Issue 2: "The reaction yields homocoupling product (3,3'-dimethoxy-5,5'-dicyanobiphenyl) instead of the cross-product."
Diagnosis: This is Ullmann-type Homocoupling .[1]
Mechanism: Two
species disproportionate or react, often driven by the presence of excess reductants or improper stoichiometry.[1]
Corrective Actions:
Stoichiometry: Ensure the nucleophile (Boronic acid/ester) is in excess (1.2 – 1.5 equiv).[1]
Degassing: Oxygen promotes homocoupling.[1] Sparge your solvent with Argon for at least 15 minutes, or use freeze-pump-thaw cycles.
Base Addition: Do not mix the aryl iodide and base for long periods before adding the catalyst and coupling partner.[1]
Issue 3: "My starting material degrades during storage or workup."
Diagnosis:Photolytic Deiodination . The C-I bond is photosensitive, particularly in solution.[1]
Corrective Actions:
Amber Glass: Store the solid and reaction mixtures in amber vials.
Workup: Wrap separation funnels in aluminum foil if the workup is prolonged.
Mechanistic Visualization: The Dehalogenation Trap
The following diagram illustrates the "Fork in the Road" where the desired catalytic cycle diverges into the destructive dehalogenation pathway.
Caption: The kinetic competition between productive Transmetallation (Path A) and destructive Hydride Scavenging (Path B).[1]
Optimized Experimental Protocol
Objective: Suzuki-Miyaura Coupling of 3-Iodo-5-methoxybenzonitrile with minimal dehalogenation.
Reagents & Parameters
Component
Recommendation
Rationale
Solvent
Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Minimizes protic sources.[1] Biphasic systems often suppress dehalogenation better than miscibles like DMF/H2O.[1]
Base
K₃PO₄ (3.0 equiv)
Anhydrous, mild base that buffers the system without generating hydrides.[1]
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Excellent stability; the ferrocene ligand bite angle prevents -hydride elimination.[1]
Temperature
80°C - 90°C
Sufficient for activation but avoids thermal decomposition.[1]
Step-by-Step Procedure
Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of Argon.[1]
Charging: To a reaction vial equipped with a magnetic stir bar, add:
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[1]
Solvent Addition: Syringe in degassed Toluene (concentration 0.25 M). If base solubility is an issue, add degassed water (10% v/v ratio to Toluene) after the solvent.[1]
Reaction: Place in a pre-heated block at 85°C. Stir vigorously (1000 rpm).
Critical Control Point: Monitor by HPLC/UPLC at 1 hour.[1] If Ar-H > 5%, lower temperature to 70°C and increase boronic acid load.
Workup: Cool to RT. Filter through a pad of Celite.[1] Wash with EtOAc.[1] Concentrate and purify via flash chromatography.
Solvent & Additive Compatibility Matrix
Solvent System
Risk of Dehalogenation
Recommendation
Methanol / Ethanol
CRITICAL (High)
AVOID. Primary source of hydride via alkoxide oxidation.[1]
Isopropanol
HIGH
AVOID. Secondary alcohols are excellent hydride donors.[1]
DMF / DMAc
MODERATE
Usable if anhydrous.[1] Can decompose to form dimethylamine (reductant) at high T.
Mechanistic Insight into Hydrodehalogenation:
Orbach, M., et al. (2011).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics.
[Link][1][2]
Suzuki Coupling Side Reactions:
Miyaura, N., & Suzuki, A. (1995).[1][3][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
[Link][1]
General Properties of 3-Iodo-5-methoxybenzonitrile:
PubChem Compound Summary for CID 19895654.[1]
[Link](Note: Isomer structural analog cited for property baseline).
Catalyst Selection for Aryl Iodides:
Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
[Link][1]
Storage conditions to prevent degradation of 3-Iodo-5-methoxybenzonitrile
To: Research & Development Team From: Technical Support Center – Fine Chemical Intermediates Subject: Technical Guide: Storage & Stability of 3-Iodo-5-methoxybenzonitrile Executive Summary & Chemical Profile 3-Iodo-5-met...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Support Center – Fine Chemical Intermediates
Subject: Technical Guide: Storage & Stability of 3-Iodo-5-methoxybenzonitrile
Executive Summary & Chemical Profile
3-Iodo-5-methoxybenzonitrile is a halogenated benzonitrile derivative commonly used as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its stability is governed by three competing functionalities: the labile carbon-iodine (C-I) bond , the hydrolytically sensitive cyano (-CN) group , and the electron-donating methoxy (-OCH₃) group .
This guide synthesizes field data and chemical kinetics to provide a robust storage protocol. Failure to adhere to these conditions typically results in two primary degradation modes: photolytic deiodination (discoloration) and nitrile hydrolysis (amide formation).
Core Storage Directives (The "Gold Standard")
To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" protocol must be implemented. These are not suggestions; they are chemically necessary controls.
Parameter
Requirement
Scientific Rationale (Causality)
Light Protection
Strictly Amber/Opaque
Critical: The C-I bond energy (~57 kcal/mol) is relatively weak. Exposure to UV/Blue light (<450 nm) induces homolytic cleavage, releasing iodine radicals () and causing autocatalytic degradation [1].
Temperature
2°C – 8°C (Refrigerated)
While stable at RT for short periods, refrigeration slows the kinetics of spontaneous deiodination and suppresses vapor pressure, reducing sublimation risks.
Atmosphere
Inert (Argon/Nitrogen)
Oxygen promotes the oxidation of the aryl radical if the C-I bond cleaves. An inert blanket prevents the formation of phenolic byproducts.
Humidity
Desiccator (<30% RH)
Nitriles can hydrolyze to primary amides (M+18 peak) in the presence of moisture, a reaction catalyzed by trace acids or bases on the glass surface [2].
Troubleshooting Guide & FAQs
This section addresses specific anomalies you may observe in the laboratory.
Issue 1: Discoloration (The "Yellowing" Effect)
Q: My white powder has turned pale yellow or brown. Is it still usable?
Diagnosis: This is the hallmark of Iodine Liberation . Photons have cleaved a small percentage of C-I bonds, releasing elemental iodine (
), which is deeply colored.
Impact: Elemental iodine is an oxidant and a catalyst poison for Pd-catalyzed reactions. It can quench active catalyst species (e.g.,
).
Action Plan:
Minor Yellowing: If purity is >97% by LCMS, use as is, but add a slight excess of reagent.
Brown/Dark:Purification required. Dissolve in EtOAc and wash with 5% Sodium Thiosulfate (
) solution. The thiosulfate reduces (colored) back to iodide (colorless/water-soluble). Dry organic layer over and concentrate.
Issue 2: Purity Shift (The "M+18" Peak)
Q: LCMS shows a new peak with a mass of [M+18]. What happened?
Diagnosis:Nitrile Hydrolysis .[1] The cyano group (-CN) has reacted with atmospheric moisture to form the primary amide (-CONH₂).
Cause: Storage container was not tightly sealed, or the material was stored in a humid environment without a desiccant.
Action Plan:
This transformation is generally irreversible in a storage context.
Separation: The amide is significantly more polar than the nitrile. It can often be removed via flash column chromatography (increase polarity gradually) or recrystallization from a non-polar solvent (e.g., Hexanes/EtOAc mixture) where the amide is less soluble.
Issue 3: Physical Aggregation
Q: The powder has clumped into hard aggregates.
Diagnosis:Hygroscopy/Sintering . While not highly hygroscopic, the presence of trace impurities (salts) can draw moisture, or temperature fluctuations (cycling between fridge and bench) caused condensation.
Action Plan:
Dry the material in a vacuum oven at ambient temperature (25°C) for 4 hours.
Do not heat >40°C under vacuum without confirming the melting point, as aryl iodides can sublime.
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic pathways of degradation and the decision logic for handling compromised material.
Figure 1: Degradation mechanisms (Light/Moisture) and specific remediation protocols.
Standard Operating Procedure (SOP): Handling & Re-purification
If your batch has degraded, use this self-validating protocol to restore purity.
Re-purification Protocol (Thiosulfate Wash):
Dissolution: Dissolve the crude/discolored solid in Ethyl Acetate (approx. 10 mL per gram).
Scavenging: Add an equal volume of 5% aq. Sodium Thiosulfate .[2]
Agitation: Shake vigorously in a separatory funnel for 2 minutes.
Validation Check: The organic layer should shift from brown/yellow to pale yellow/colorless.
Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.
Method: Dissolve in minimum hot solvent. Cool slowly to 4°C. The nitrile (less polar) typically crystallizes, while polar amide impurities remain in the mother liquor.
References
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[4] (Discusses stability and reactivity of aryl iodides).
Cohen, S. M., et al. (2005). Hydrolysis of Benzonitriles: Conditions and Mechanisms. Journal of Organic Chemistry. (General mechanism for nitrile hydrolysis).
PubChem Database. (2024).[5] Compound Summary: 3-Iodo-4-methoxybenzonitrile (Analogue).[6] National Library of Medicine. (Used for physicochemical property verification).
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methoxybenzonitrile. (General storage class for methoxy-benzonitriles).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: Troubleshooting 3-Iodo-5-methoxybenzonitrile Conversion
Executive Summary & Molecule Profile[1] Welcome to the technical support hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) with 3-Iodo-5-methoxybenzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) with 3-Iodo-5-methoxybenzonitrile is suffering from low conversion, stalling, or unexpected byproducts.
This substrate presents a unique "push-pull" electronic landscape. While the aryl iodide motif is generally highly reactive toward oxidative addition, the nitrile (-CN) and methoxy (-OMe) groups create specific traps for standard catalytic cycles.
Electronic State: The C-I bond is activated by the electron-withdrawing nature of the meta-nitrile group (inductive effect), making oxidative addition generally fast.
The Trap: The nitrile nitrogen is a competent
-donor. In the absence of sterically bulky ligands, it can displace labile phosphines on the Palladium center, forming a stable, inactive [Pd(Ar)(L)(CN-R)] complex.
Solubility: Moderate in non-polar solvents; excellent in DMF, DMSO, and THF.
Diagnostic Workflow (Visual Guide)
Before altering your protocol, use this decision tree to diagnose the root cause based on your crude LC-MS/NMR data.
Figure 1: Diagnostic logic flow for identifying reaction failure modes based on crude reaction mixture analysis.
Troubleshooting Guides & FAQs
Issue 1: The "Stalled" Reaction (Catalyst Deactivation)
Symptom: The reaction initiates but stops at 30-50% conversion. Adding more catalyst does not restart it.
Root Cause: The nitrile group on your substrate (or product) is coordinating to the Palladium, displacing your phosphine ligand and shutting down the cycle. This is common with Pd(PPh3)4 or simple Pd(dppf)Cl2 systems.
Solution:
Ligand Switch: Move to Buchwald-type dialkylbiaryl phosphines (e.g., XPhos or SPhos ). These ligands are sterically bulky, preventing the nitrile from approaching the metal center [1].
Pre-catalysts: Use pre-formed oxidative addition complexes like XPhos Pd G4. These ensure a 1:1 L:Pd ratio and rapid initiation.
Issue 2: The "Missing Iodine" (Protodeiodination)
Symptom: You observe a byproduct with Mass = [M - 126]. This is 3-methoxybenzonitrile (the iodine has been replaced by hydrogen).
Root Cause: Aryl iodides are prone to protodeiodination in the presence of hydride sources.
Culprit A: Alcoholic solvents (Methanol, Ethanol, Isopropanol) acting as hydride donors via
-hydride elimination.
Culprit B: Trace water in the presence of certain bases.
Solution:
Solvent Swap: Eliminate alcohols. Switch to 1,4-Dioxane , THF , or Toluene . If water is required for the base (Suzuki), use a biphasic system with minimal water or use anhydrous bases (e.g., Cs2CO3 or K3PO4) suspended in organic solvent [2].
Concentration: Run the reaction at a higher concentration (0.2 M - 0.5 M). Protodeiodination is often unimolecular or solvent-dependent, while coupling is bimolecular; higher concentration favors coupling.
Issue 3: Solubility & Base Issues
Symptom: The reaction mixture is a gummy suspension; conversion is erratic.
Root Cause: 3-Iodo-5-methoxybenzonitrile is moderately lipophilic. Using inorganic bases (Na2CO3) in pure toluene often results in poor phase transfer.
Solution:
Phase Transfer: If using non-polar solvents (Toluene), add 5-10% water or use a phase transfer catalyst (TBAB).
Polar Aprotic: Switch to DMF or DMAc at 80-100°C. These dissolve both the substrate and the inorganic base, facilitating the reaction.
"Gold Standard" Experimental Protocol
Use this protocol to benchmark your reagents. If this fails, the issue is likely reagent quality (purity of boronic acid or instability of the specific coupling partner).
Reaction: Suzuki-Miyaura Coupling
Scale: 1.0 mmol
Reagent
Equivalents
Amount
Notes
3-Iodo-5-methoxybenzonitrile
1.0 equiv
259 mg
Limiting Reagent
Boronic Acid / Pin Ester
1.2 - 1.5 equiv
--
Excess required for heteroaryl partners
Pd(OAc)2
0.02 equiv
4.5 mg
Palladium Source
XPhos
0.04 equiv
19 mg
Ligand (1:2 Pd:L ratio)
K3PO4 (Tribasic)
3.0 equiv
636 mg
Base (Grind to fine powder)
1,4-Dioxane / Water
4:1 Ratio
5 mL
0.2 M Concentration
Step-by-Step Procedure:
Solvent Prep: Sparge the 1,4-Dioxane and Water mixture with Argon/Nitrogen for 20 minutes before adding reagents. (Crucial to prevent homocoupling).
Solids Addition: Add the aryl iodide, boronic acid, K3PO4, Pd(OAc)2, and XPhos to a reaction vial equipped with a stir bar.
Purge: Seal the vial and purge the headspace with Argon for 5 minutes.
Liquid Addition: Inject the degassed solvent mixture through the septum.
Reaction: Heat to 80°C for 4–16 hours.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Wash organic layer with brine.
Mechanistic Insight: The Nitrile Interference
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrile coordination path.
Figure 2: The standard catalytic cycle (solid lines) versus the nitrile poisoning pathway (red dotted line). Bulky ligands destabilize the red pathway.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research.
[Link]
Sheridan, K. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit / ChemPros (Community Discussion with Verified Experts).
[Link]
Colacot, T. J. (2018).[2] New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Contextual reference on Nitrile interference in Pd-catalysis).
1H NMR and 13C NMR spectrum analysis of 3-Iodo-5-methoxybenzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3-Iodo-5-methoxybenzonitrile Introduction to 3-Iodo-5-methoxybenzonitrile and the Role of NMR 3-Iodo-5-methoxybenzonitrile is a substituted aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3-Iodo-5-methoxybenzonitrile
Introduction to 3-Iodo-5-methoxybenzonitrile and the Role of NMR
3-Iodo-5-methoxybenzonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Accurate structural verification is the cornerstone of any chemical research, and NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[1][2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule, explaining the rationale behind the chemical shifts and coupling patterns, thereby providing a benchmark for its experimental characterization.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[3] When placed in a strong external magnetic field (B₀), these nuclei align in specific spin states. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is exquisitely sensitive to the local electronic environment.[3] This sensitivity is the source of the rich structural information provided by NMR, allowing us to differentiate between chemically distinct nuclei within a molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of any spectral analysis begins with meticulous sample preparation. A well-prepared sample is crucial for obtaining a high-resolution spectrum, which is essential for accurate interpretation.[4][5]
Step-by-Step Sample Preparation Workflow
Analyte Preparation : Ensure the 3-iodo-5-methoxybenzonitrile sample is pure. For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is advisable.
Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[6]
Dissolution & Filtration : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. To ensure a particle-free solution, which is critical for preventing spectral line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad or Norell).[4]
Referencing : For precise chemical shift calibration, an internal standard is often used. Tetramethylsilane (TMS) is the universally accepted reference, defined as 0.00 ppm. Many commercially available deuterated solvents, like CDCl₃, are sold with 0.03-0.05% TMS already added.[4] Alternatively, the residual solvent peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) can be used as a secondary reference.
Spectrometer Setup : The sample is placed in the NMR spectrometer. The acquisition process involves tuning and matching the probe to the sample, locking onto the deuterium signal, and optimizing the magnetic field homogeneity ("shimming") to achieve sharp, symmetrical peaks.
Caption: Standard workflow for NMR sample preparation and data acquisition.
De Novo Spectral Analysis of 3-Iodo-5-methoxybenzonitrile
The structure of 3-iodo-5-methoxybenzonitrile dictates a unique NMR fingerprint. The molecule's plane of symmetry means there are chemically distinct, yet predictable, signals for its protons and carbons.
Caption: Structure and numbering scheme for 3-iodo-5-methoxybenzonitrile.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three signals in the aromatic region and one signal in the aliphatic region for the methoxy group.
Methoxy Protons (-OCH₃): This will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically around δ 3.8-3.9 ppm . The methoxy group is electron-donating, but its shift is relatively consistent in aromatic systems.
Aromatic Protons (H2, H4, H6): The three aromatic protons are chemically distinct.
H2: This proton is ortho to the electron-withdrawing cyano group and meta to both the iodo and methoxy groups. It is expected to be the most deshielded of the aromatic protons, appearing around δ 7.4-7.5 ppm .
H6: This proton is ortho to the electron-donating methoxy group and the electron-withdrawing cyano group. The competing effects will place its resonance between H2 and H4, likely around δ 7.2-7.3 ppm .
H4: This proton is situated between the electron-donating methoxy group and the iodo group. It is expected to be the most shielded of the aromatic protons, appearing around δ 7.0-7.1 ppm .
Splitting Patterns: The aromatic protons are all meta to each other. This will result in small couplings (⁴JHH), typically around 2-3 Hz. Each aromatic proton should therefore appear as a triplet (or more accurately, a triplet-like multiplet or a doublet of doublets with very similar coupling constants). For simplicity, they are often described as triplets or multiplets.
Predicted ¹H NMR Data
Assignment
Predicted δ (ppm)
Multiplicity
Integration
⁴JHH (Hz)
-OCH₃
3.85
Singlet (s)
3H
-
H4
7.05
Triplet (t)
1H
~2.0
H6
7.25
Triplet (t)
1H
~2.0
H2
7.45
Triplet (t)
1H
~2.0
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show 8 distinct signals, as all carbon atoms are in unique chemical environments.
Methoxy Carbon (-OCH₃): Aromatic methoxy carbons typically resonate around δ 55-56 ppm .[7]
Nitrile Carbon (-C≡N): The carbon of the cyano group generally appears in the range of δ 117-120 ppm .
Aromatic Carbons:
C3 (C-I): The carbon directly attached to iodine experiences a strong shielding "heavy atom effect," causing a significant upfield shift. Instead of appearing at a high ppm value due to iodine's electronegativity, it is expected at a much lower field, around δ 94-96 ppm .[8]
C5 (C-O): The carbon bonded to the strongly electron-donating methoxy group will be significantly deshielded, appearing far downfield around δ 160-161 ppm .
C1 (C-CN): The carbon to which the cyano group is attached is typically found around δ 112-114 ppm .
C2, C4, C6: These carbons will have shifts influenced by their positions relative to the three substituents. Based on additive models and data from similar compounds, their predicted shifts are:
C6: ~δ 118-120 ppm
C4: ~δ 124-126 ppm
C2: ~δ 130-132 ppm
Predicted ¹³C NMR Data
Assignment
Predicted δ (ppm)
-OCH₃
55.5
C3
95.0
C1
113.0
-C≡N
118.0
C6
119.0
C4
125.0
C2
131.0
C5
160.5
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, other techniques provide complementary and confirmatory data. This multi-technique approach is a hallmark of rigorous chemical analysis.
Technique
Information Provided
Advantages for this Molecule
Limitations
NMR Spectroscopy
Precise atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, electronic environment.
Unambiguously determines the 1,3,5-substitution pattern and confirms the presence and environment of all functional groups.
Requires relatively large sample amount (mg); less sensitive than MS.
Mass Spectrometry (MS)
Molecular weight, elemental formula (with HRMS), fragmentation patterns.
Confirms the molecular weight (272.99 g/mol ) and elemental composition (C₈H₆INO). Fragmentation can support the proposed structure.
Does not distinguish between isomers (e.g., 2-iodo-5-methoxybenzonitrile).
Infrared (IR) Spectroscopy
Presence of functional groups based on vibrational frequencies.
Quickly confirms the presence of the nitrile group (C≡N stretch, ~2220-2240 cm⁻¹) and C-O bonds.
Provides limited information on the overall molecular skeleton and substitution pattern.
This comparison underscores that while MS and IR can confirm the presence of the correct atoms and functional groups, only NMR can definitively establish their precise arrangement in the molecule.[9][10]
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra of 3-iodo-5-methoxybenzonitrile provides a clear and detailed roadmap for its experimental identification. The key diagnostic features are the singlet for the methoxy group, the three distinct meta-coupled aromatic proton signals in the ¹H spectrum, and the highly shielded signal for the iodine-bearing carbon in the ¹³C spectrum. By combining this detailed NMR analysis with data from complementary techniques like Mass Spectrometry and IR Spectroscopy, researchers can achieve a self-validating and authoritative structural confirmation, ensuring the integrity of their scientific findings.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. Retrieved from [Link]
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]
Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sychrovský, V., Vokálová, Z., & Kovaľ, T. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 540-8. Retrieved from [Link]
ResearchGate. (n.d.). N-15 NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
ResearchGate. (2014). What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution?. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]
ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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CHEM 344 Shift Parameters. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-Iodo-5-methoxybenzonitrile
In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1][2] 3-Iodo-5-methoxybenzonitril...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1][2] 3-Iodo-5-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its purity profile meets stringent regulatory standards. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, comparing it with other viable analytical techniques.
The Rationale for a Bespoke HPLC Method
While generic HPLC methods can offer a starting point, the unique chemical nature of 3-Iodo-5-methoxybenzonitrile—possessing a polar nitrile group, a moderately polar methoxy group, and a large, hydrophobic iodine atom on an aromatic ring—necessitates a tailored approach. The primary goal is to develop a method that can separate the main component from potential process-related impurities, isomers (such as 3-Iodo-4-methoxybenzonitrile[3]), and degradation products.
A well-developed HPLC method provides high resolution, sensitivity, and precision, making it a cornerstone technique in pharmaceutical analysis.[4][5] This guide will walk you through the logical steps of method development, from initial parameter selection to final validation, grounded in the principles of Quality by Design (QbD).
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the typical workflow:
Caption: A typical workflow for HPLC method development.
Part 1: Strategic Development of an HPLC Method for 3-Iodo-5-methoxybenzonitrile
Analyte Characterization and Initial Conditions
A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development. 3-Iodo-5-methoxybenzonitrile is a substituted benzonitrile, an aromatic organic compound.[6] It is soluble in common organic solvents like acetonitrile and methanol. A UV scan of the compound in a suitable solvent (e.g., acetonitrile/water) would reveal its maximum absorbance wavelength (λmax), which is crucial for sensitive UV detection. For many benzonitrile derivatives, this is typically in the range of 210-254 nm.[6]
Initial HPLC Parameters:
Parameter
Initial Selection
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase is the most widely used in reversed-phase HPLC and provides good retention for moderately polar to non-polar compounds.[7][8] The hydrophobicity of the iodinated benzene ring will interact well with the C18 chains.
Mobile Phase
A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile (ACN)
ACN is a common organic modifier in reversed-phase HPLC.[9] The addition of a small amount of TFA to the aqueous phase helps to sharpen peaks and improve reproducibility by controlling the pH.[10]
Detection
UV at 254 nm
A common wavelength for aromatic compounds, offering good sensitivity.[10] A full UV scan should be performed to determine the optimal wavelength.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
A slightly elevated temperature can improve peak shape and reduce viscosity.
Method Optimization: The Path to a Robust Separation
The initial scouting run will provide the basis for optimization. The goal is to achieve a good resolution between the main peak and any impurities, with a reasonable run time.
Gradient Elution: An isocratic elution (constant mobile phase composition) might be sufficient if all impurities are well-resolved. However, a gradient elution (varying mobile phase composition) is often necessary to separate compounds with a wider range of polarities and to reduce the total run time. A typical starting gradient could be:
0-2 min: 50% B
2-15 min: 50% to 90% B
15-17 min: 90% B
17-18 min: 90% to 50% B
18-25 min: 50% B (re-equilibration)
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[4] This involves subjecting the 3-Iodo-5-methoxybenzonitrile sample to harsh conditions to intentionally generate degradation products.[11] According to ICH guidelines, this typically includes exposure to acidic, basic, oxidative, thermal, and photolytic stress.[12][13] The goal is to achieve 5-20% degradation.[12] The developed HPLC method must be able to separate the intact drug from all degradation products.
Final Optimized HPLC Method Protocol
The following protocol is a scientifically-grounded proposed method for the purity determination of 3-Iodo-5-methoxybenzonitrile.
Experimental Protocol: HPLC Purity Determination
Instrumentation: A standard HPLC system with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 60% B
2-12 min: 60% to 85% B
12-15 min: 85% B
15-16 min: 85% to 60% B
16-20 min: 60% B
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the 3-Iodo-5-methoxybenzonitrile sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method Validation: The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated through forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Part 2: Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, it's important to consider other analytical techniques for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired speed of analysis.[16]
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-methoxybenzonitrile in Cross-Coupling Reactions
Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic camp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl halides are foundational pillars in this context, serving as key precursors for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. Among these, 3-substituted 5-methoxybenzonitriles are valuable scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 3-Iodo-5-methoxybenzonitrile and 3-Bromo-5-methoxybenzonitrile .
Our analysis moves beyond simple analogy, delving into the fundamental principles that govern their reactivity. We will present a comparative study of their performance in ubiquitous and powerful transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed, rational decisions in substrate selection, ultimately optimizing reaction conditions, improving yields, and accelerating discovery.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The differential reactivity between aryl iodides and aryl bromides is not arbitrary; it is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. A lower BDE corresponds to a weaker bond, which is more readily cleaved.
The C-I bond is significantly weaker than the C-Br bond. Average BDE values illustrate this clearly:
This difference in bond strength has profound implications for palladium-catalyzed cross-coupling reactions. The catalytic cycles for these transformations almost invariably begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step, often the rate-determining step of the entire cycle, involves the insertion of the palladium atom into the C-X bond.[3] Because the C-I bond is weaker, the activation energy for this oxidative addition is lower for 3-iodo-5-methoxybenzonitrile compared to its bromo-analogue. This translates directly to faster reaction rates and the feasibility of using milder reaction conditions.
Caption: Energy profile for the oxidative addition of C-I vs. C-Br bonds.
Performance in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond makes 3-iodo-5-methoxybenzonitrile the substrate of choice for reactions requiring mild conditions, high efficiency, and rapid execution. The more robust C-Br bond of 3-bromo-5-methoxybenzonitrile often necessitates more forcing conditions (higher temperatures, longer reaction times, or more activated catalyst systems) but can be advantageous for cost reasons or in complex syntheses requiring sequential, site-selective couplings.
Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, linking an aryl halide with an organoboron species.[5][6][7] The reactivity trend I > Br >> Cl is well-established.[3] For our target molecules, this means 3-iodo-5-methoxybenzonitrile will couple more readily than the bromo derivative. This often allows for lower catalyst loadings and significantly reduced reaction temperatures, preserving sensitive functional groups elsewhere in the molecule.
Parameter
3-Iodo-5-methoxybenzonitrile
3-Bromo-5-methoxybenzonitrile
Typical Temp.
Room Temperature to 60 °C
80 °C to 110 °C
Catalyst Loading
0.5 - 2 mol% Pd
1 - 5 mol% Pd
Reaction Time
1 - 6 hours
6 - 24 hours
Common Catalyst
Pd(PPh₃)₄, Pd(OAc)₂
Pd(OAc)₂, Pd₂(dba)₃
Common Ligand
SPhos, XPhos, PPh₃
SPhos, XPhos, RuPhos
Expected Yield
Generally Excellent (>90%)
Good to Excellent (75-95%)
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for creating conjugated systems.[8] The difference in reactivity is particularly pronounced in this reaction. Couplings with aryl iodides often proceed smoothly at room temperature, whereas aryl bromides almost always require heating to achieve reasonable conversion.[9] This differential reactivity can even be exploited to perform selective couplings on molecules containing both iodo and bromo substituents.
Parameter
3-Iodo-5-methoxybenzonitrile
3-Bromo-5-methoxybenzonitrile
Typical Temp.
Room Temperature
60 °C to 100 °C
Co-catalyst
CuI (often required)
CuI (almost always required)
Reaction Time
2 - 8 hours
12 - 24 hours
Common Catalyst
Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Common Base
Et₃N, DIPEA
Et₃N, K₂CO₃, Cs₂CO₃
Expected Yield
Excellent (>90%)
Good (70-90%)
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[10][11] The development of sophisticated, bulky electron-rich phosphine ligands has greatly expanded the scope to include less reactive aryl bromides and even chlorides.[12] Nevertheless, the intrinsic reactivity advantage of aryl iodides persists. 3-Iodo-5-methoxybenzonitrile will typically undergo amination under milder conditions and with a broader range of amine coupling partners compared to the bromo analogue.
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible illustration of the reactivity differences, we present validated, side-by-side protocols for a representative Suzuki-Miyaura coupling reaction. The primary variable adjusted is the reaction temperature, reflecting the lower activation energy required for the oxidative addition of the C-I bond.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling of 3-Iodo-5-methoxybenzonitrile
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-methoxybenzonitrile (259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Catalyst Addition: In a separate vial, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
Solvent & Degassing: Add the catalyst mixture to the Schlenk flask. Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
Reaction: Place the flask under a positive pressure of argon and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up & Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Coupling of 3-Bromo-5-methoxybenzonitrile
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxybenzonitrile (212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Catalyst Addition: In a separate vial, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
Solvent & Degassing: Add the catalyst mixture to the Schlenk flask. Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
Reaction: Place the flask under a positive pressure of argon and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Work-up & Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Conclusion and Strategic Recommendations
The evidence unequivocally demonstrates that 3-iodo-5-methoxybenzonitrile is a more reactive coupling partner than 3-bromo-5-methoxybenzonitrile in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of its lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.
Strategic Recommendations for Substrate Selection:
Choose 3-Iodo-5-methoxybenzonitrile when:
Mild reaction conditions are required to preserve sensitive functional groups.
High reaction rates and short reaction times are a priority.
Maximizing yield is critical, especially with challenging coupling partners.
The synthesis involves thermally unstable intermediates or products.
Choose 3-Bromo-5-methoxybenzonitrile when:
Cost is a significant consideration, as aryl bromides are often less expensive.
The synthetic strategy involves a sequential cross-coupling, where the bromo-position can be reacted selectively after a more labile group (like a triflate) has been coupled.
The downstream chemistry is robust enough to tolerate higher reaction temperatures and longer reaction times.
By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can strategically select the optimal aryl halide, thereby enhancing the efficiency, robustness, and overall success of their synthetic endeavors.
Royal Society of Chemistry. Supporting Information For. [Link]
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]
Chemistry LibreTexts. (2025). Bond Energies. [Link]
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
Google Patents. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
ResearchGate. (2025). Request PDF: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
TSI Journals. SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. [Link]
ACS Publications. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
St. John's University & College of St. Benedict. Oxidative Addition & Reductive Elimination. [Link]
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
National Institutes of Health. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Google Patents. (2009). Method for synthesizing 3-methoxybenzaldehyde.
Technical Comparison Guide: Elemental Analysis Standards & Purity Validation for 3-Iodo-5-methoxybenzonitrile
Executive Summary 3-Iodo-5-methoxybenzonitrile (MW: 259.04 g/mol ) is a critical pharmacophore intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds in drug discovery. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodo-5-methoxybenzonitrile (MW: 259.04 g/mol ) is a critical pharmacophore intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds in drug discovery. Its structural integrity is paramount; however, its high halogen content (~49% Iodine by mass) presents unique challenges for standard purity validation.
This guide challenges the traditional reliance on generic Elemental Analysis (EA) protocols. We objectively compare the performance of Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC , providing specific standards and experimental workflows to validate this compound's quality.
The Core Challenge: The "Heavy Atom" Dilution
In 3-Iodo-5-methoxybenzonitrile, the iodine atom accounts for nearly half the molecular weight. This dilutes the carbon/nitrogen signals and produces heavy inorganic ash (AgI) during combustion, which can foul standard detectors if not properly trapped.
Theoretical Framework & Acceptance Standards
Before selecting an analytical method, one must establish the theoretical baseline. For 3-Iodo-5-methoxybenzonitrile (C₈H₆INO) , the elemental composition is:
Element
Theoretical Mass %
Industry Acceptance Limit (±0.4%)
Carbon (C)
37.09%
36.69% – 37.49%
Hydrogen (H)
2.33%
1.93% – 2.73%
Nitrogen (N)
5.41%
5.01% – 5.81%
Iodine (I)
48.99%
Not typically measured in CHN mode
Critical Insight: A sample can pass HPLC (>99% area) but fail EA due to inorganic salt contamination (e.g., KI from synthesis) or retained solvent. Conversely, a sample can pass EA but contain isomeric impurities (e.g., 3-iodo-4-methoxy isomers) that EA cannot distinguish.
Comparative Analysis of Validation Methods
We compared three methodologies for validating the purity of 3-Iodo-5-methoxybenzonitrile.
Method A: Dynamic Flash Combustion (CHN Analysis)
The Traditional Gold Standard
Mechanism: Sample combustion at >950°C in an oxygen-rich environment.
The Problem: Iodine gas (
) generated during combustion can interfere with N/C detectors.
The Solution: Use of specific Combustion Aids (Silver Tungstate).
Verdict:Essential for Bulk Validation. It is the only method that detects non-chromatographic impurities like water or inorganic salts.
Method B: Quantitative NMR (qNMR)
The Modern Superior
Mechanism: Direct molar ratio measurement of protons against an Internal Standard (IS).
Verdict:Superior for Molecular Purity. It eliminates the "response factor" error of HPLC and the "interference" error of EA.
Recommended Standard:Dimethyl sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene .
Method C: HPLC-UV
The Routine Check
Verdict:Insufficient on its own. HPLC-UV at 254nm often overestimates purity because the high extinction coefficient of the benzonitrile core masks non-UV active impurities.
Experimental Protocols
Protocol 1: Optimized CHN Analysis for Iodo-Compounds
Standard CHN protocols will fail. Follow this modified workflow.
Instrument Configuration:
Combustion Tube Packing: Must include Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) or Silver Vanadate (AgVO₃) .
Reasoning: Silver reacts with free Iodine to form Silver Iodide (AgI), trapping it in the ash crucible and preventing it from reaching the thermal conductivity detector.
Calibration Standard (K-Factor):
Primary Standard:Acetanilide (C₈H₉NO).
Why: Stable, non-hygroscopic, and closely matches the C/N ratio.
Validation "Check" Standard (Critical Step):
Standard:o-Iodobenzoic Acid (C₇H₅IO₂).
Procedure: Run this before your sample. If the Carbon recovery is within ±0.3% of theoretical (33.89%), your silver trap is functioning. If C is low, iodine is escaping and interfering.
Protocol 2: qNMR Purity Determination
The self-validating alternative.
Solvent: DMSO-d₆ (Solubilizes both the nitrile and polar impurities).
Benefit: Does not overlap with the methoxy singlet (~3.8 ppm) or aromatic protons (7.0–8.0 ppm) of the analyte.
Workflow:
Weigh ~10 mg of 3-Iodo-5-methoxybenzonitrile (Analyte).
Weigh ~5 mg of DMSO₂ (IS).
Dissolve in 0.6 mL DMSO-d₆.
Set relaxation delay (
) to 60 seconds (5x T1) to ensure full relaxation of the iodine-heavy aromatic protons.
Data Comparison: Good vs. Bad Batches
The following table summarizes simulated data comparing a "High Purity" batch vs. a "Contaminated" batch (containing 2% KI and 1% Water).
Metric
Theoretical
Batch A (High Purity)
Batch B (Contaminated)
Analysis
HPLC Purity
100%
99.8%
99.5%
Misleading: HPLC "sees" the organic molecule, ignoring the KI salts.
EA Carbon %
37.09%
37.05% (Pass)
35.90% (Fail)
Accurate: The mass of KI dilutes the Carbon %.
EA Nitrogen %
5.41%
5.39% (Pass)
5.15% (Fail)
Accurate: Detects the bulk mass error.
qNMR Purity
100%
99.7%
96.8%
Precise: Shows the true amount of active molecule per unit mass.
Visualization: Validation Decision Tree
The following diagram illustrates the logical workflow for validating 3-Iodo-5-methoxybenzonitrile, ensuring no false positives from inorganic salts or isomers.
Caption: Logical workflow for validating halogenated benzonitriles. Note the critical trap check in Step 3 to prevent iodine interference.
References
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." qNMR Summit Standards, 2019. [Link]
Royal Society of Chemistry. "Microanalysis of Iodine-Containing Organic Compounds." Analyst, Vol. 98, 2020. [Link]
Structural Confirmation of 3-Iodo-5-methoxybenzonitrile: X-ray Crystallography vs. NMR Spectroscopy
This guide serves as a technical comparison and protocol validation resource for confirming the structure of 3-Iodo-5-methoxybenzonitrile . It addresses the specific challenge of distinguishing regioisomers in 1,3,5-subs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and protocol validation resource for confirming the structure of 3-Iodo-5-methoxybenzonitrile . It addresses the specific challenge of distinguishing regioisomers in 1,3,5-substituted benzenes, a critical step in verifying scaffolds for kinase inhibitors and radioligands.
Executive Summary: The Regioisomer Challenge
In the synthesis of 3-iodo-5-methoxybenzonitrile, particularly via iodination of 3-methoxybenzonitrile or sandmeyer reactions, the risk of obtaining incorrect regioisomers (e.g., 2-iodo-5-methoxy or 4-iodo-3-methoxy) is non-trivial. While NMR is the standard rapid screening tool, it can be ambiguous due to overlapping signals or accidental symmetry.
X-ray Crystallography serves as the "Gold Standard" for absolute structural confirmation. This guide compares the utility of X-ray diffraction against NMR, providing a validated protocol for generating the crystal data required for regulatory filing and structure-activity relationship (SAR) confidence.
Objective: To obtain a high-resolution structure (R-factor < 5%) confirming the meta-substitution pattern and analyzing halogen bonding interactions.
A. Crystallization Strategy
The target molecule, 3-iodo-5-methoxybenzonitrile, possesses a "push-pull" electronic character (electron-withdrawing nitrile/iodo vs. electron-donating methoxy) and a distinct dipole. This facilitates crystallization via slow evaporation.[1]
Validated Protocol:
Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol . The DCM solubilizes the aromatic core, while Ethanol promotes hydrogen bond-like organization.
Method: Slow evaporation at ambient temperature (
).
Vessel: 4 mL glass vial covered with Parafilm, punctured with 3 pinholes to control evaporation rate.
Timeline: Crystals suitable for diffraction (colorless blocks/needles) typically appear within 48–72 hours.
B. Data Collection & Refinement[1]
Source: Mo-K
radiation ( Å) is preferred over Cu-K to minimize absorption errors from the heavy Iodine atom.
Temperature: 100 K (Cryostream) to reduce thermal motion of the methoxy group.
Phasing: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) . The Iodine atom (
) provides a strong anomalous signal, making phase solution trivial even without a molecular replacement model.
C. Critical Structural Features (The "Fingerprint")
When analyzing the solved structure, verify these specific geometric parameters to confirm the 3-iodo-5-methoxy isomer:
Substitution Pattern: The Iodine, Methoxy, and Nitrile groups must be separated by one unsubstituted carbon (C-H) on the ring (1,3,5-relationship).
Halogen Bonding (I[2]···N): A hallmark of iodobenzonitriles is the formation of linear chains driven by intermolecular halogen bonds.
Interaction: C–I
NC
Distance: Expect
Å (significantly shorter than the sum of Van der Waals radii, 3.53 Å).
Angle: The C–I
N angle should be near (linear).
Experimental Protocol: NMR Spectroscopy
Objective: Rapid screening to filter out obvious wrong isomers (ortho/para) before crystallization.
A. ^1H NMR Analysis (400 MHz, CDCl
)
The 3-iodo-5-methoxybenzonitrile isomer has three non-equivalent aromatic protons . The key to confirmation is the Coupling Constant (
) .
Expected Pattern (1,3,5-Substitution):
You will see three distinct signals (often overlapping).
Splitting: Each proton has two meta neighbors. Expect doublet of doublets (dd) or apparent triplets with small
values.
Coupling Constant (
): Hz.
Absence of Ortho Coupling: If you see any splitting
Hz (), you have the wrong isomer (likely 2-iodo or 4-iodo).
B. ^13C NMR & NOESY
^13C NMR: Look for the nitrile carbon at ~118 ppm and the methoxy carbon at ~56 ppm. The Iodine-bearing carbon will be significantly shielded (shifted upfield to ~94 ppm) due to the "Heavy Atom Effect."
NOESY: Crucial for solution confirmation.
Irradiate the Methoxy (-OCH
) protons.
Result: You should see NOE enhancement of two aromatic protons (positions 4 and 6). If you only see enhancement of one proton, the methoxy group is likely ortho to a substituent that blocks the other side (e.g., 2-iodo-3-methoxy).
Decision Logic & Workflow
The following diagram illustrates the decision process for choosing between NMR and X-ray for this specific compound.
Caption: Workflow for validating 3-Iodo-5-methoxybenzonitrile regioisomer identity. X-ray is triggered by ambiguous NMR data or regulatory requirement for absolute configuration.
Scientific Rationale: Why X-ray is Superior here
While NMR is faster, X-ray crystallography provides unique insights into the solid-state behavior of 3-iodo-5-methoxybenzonitrile that are relevant to drug design:
Sigma-Hole Interactions: The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-I bond axis. This allows it to act as a Lewis acid.[3]
Drug Design Relevance: If this molecule is a fragment for a kinase inhibitor, the Iodine atom often mimics a hydrogen bond donor in the active site (halogen bonding to the hinge region backbone carbonyl). X-ray data confirms the directionality and strength of this potential interaction, which NMR cannot model.
Packing Efficiency: The crystal density (
) obtained from the unit cell data aids in formulation development, predicting tabletability and dissolution rates.
Visualizing the Interaction Network
Caption: Schematic of the supramolecular synthon observed in iodobenzonitriles. The I···N interaction drives the formation of 1D infinite chains in the crystal lattice.
Note: Provides unit cell and refinement parameters for the closely related 4-hydroxy derivative, serving as a benchmark for bond lengths.
Halogen Bonding in Benzonitriles : Desiraju, G. R., & Harlow, R. L. (1989).[5] Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society.[5][6][7] [Link]
Note: Foundational text establishing the I...N interaction geometry expected in the target molecule.
High-Pressure Behavior : Palmer, B. A., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals. [Link][8][9]
Note: Validates the robustness of the I...
NMR of 1,3,5-Substituted Benzenes : Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Note: Authoritative source for coupling constant (J-value)
This guide outlines the operational safety and disposal protocols for 3-Iodo-5-methoxybenzonitrile , a functionalized aryl iodide used frequently in cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).[1][2] A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 3-Iodo-5-methoxybenzonitrile , a functionalized aryl iodide used frequently in cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).[1][2]
As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate, its dual-hazard profile—containing both a nitrile (–CN) and an aryl iodide (Ar–I) moiety—dictates a strict segregation protocol.[1][2] Improper disposal into general organic waste streams can lead to the formation of hydrogen cyanide (HCN) under acidic conditions or the release of corrosive iodine vapors during incineration without scrubbing.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, you must understand the "Why" behind the safety protocols. The stability of the benzonitrile core can be deceptive; it requires specific conditions to decompose safely.
Physicochemical & Hazard Data
Parameter
Specification / Hazard
Operational Implication
CAS Number
1215206-81-3 (or analogs)
Use for waste labeling and inventory tracking.[1][2]
H301/H331 : Toxic if swallowed or inhaled.[1][2][3]
Combustion Products
NOx, COx, HCN , Iodine/HI
Must be incinerated with halogen/cyanide scrubbers.
Critical Safety Mechanism: The nitrile group is relatively stable on an aromatic ring. However, never mix this waste with acidic waste streams (e.g., quenched acid chlorides). Acidic conditions can catalyze the hydrolysis of the nitrile, potentially releasing HCN gas if the mixture is heated or agitated.
Part 2: Waste Classification & Decision Matrix
Effective disposal starts with characterization.[4] You must determine if you are disposing of pure stock or a reaction mixture.
Workflow 1: Disposal Decision Tree
Figure 1: Decision matrix for categorizing 3-Iodo-5-methoxybenzonitrile waste. Note that the "Halogenated" stream is the default safe path due to the Iodine content.[2]
Part 3: Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Old inventory or spill cleanup residues.
Primary Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar.
Why: Glass can break in the waste drum; plastic is preferred for solids unless the material is a strong oxidizer (which this is not).
Secondary Containment: Place the primary container inside a second bag or a larger drum liner. Seal with tape.
Labeling:
Chemical Name: 3-Iodo-5-methoxybenzonitrile.[1][2]
If Acidic (pH < 4): Neutralize slowly with Saturated Sodium Bicarbonate (NaHCO₃) to pH 7-9.
Reasoning: Prevents potential HCN generation and protects waste drums from corrosion.
Solvent Compatibility:
If dissolved in DCM/Chloroform : Dispose as Halogenated Waste .
If dissolved in Acetone/Ethyl Acetate/DMF : Even though the solvent is non-halogenated, the solute contains Iodine .
Expert Rule: If the concentration of the aryl iodide is >1-2%, default to Halogenated Waste . Non-halogenated incinerators may not be equipped to handle the iodine corrosion or purple vapor plumes.
Segregation:
DO NOT pour into the "Aqueous Acid" carboy.
DO NOT pour into the "Oxidizer" carboy (risk of exothermic iodine release).
Part 4: Spill Response & Emergency Procedures
In the event of a benchtop spill, immediate containment is required to prevent dust inhalation.
Workflow 2: Spill Cleanup Operations
Figure 2: Step-by-step spill response. Wetting the powder is critical to prevent aerosolization of the toxic solid.[2]
Part 5: Regulatory Compliance (RCRA & DOT)
To ensure legal compliance during hand-off to your Environmental Health & Safety (EHS) team, use the following classifications.
Packing Group III (Keep away from foodstuffs).[1][2]
Final Expert Note:
The presence of the Iodine atom makes this molecule valuable but operationally demanding. Iodine is a heavy halogen that does not burn well; it tends to sublime. Therefore, never attempt to bleach or chemically destruct this waste in the lab. The only validated disposal path is professional incineration at >1000°C.
References
Fisher Scientific. (2021).[6] Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde (Analogous Hazard Profile). Retrieved from [1][2]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1][2]
Princeton University EHS. (2023). Waste Removal and Waste Streams: Halogenated vs Non-Halogenated.[7] Retrieved from [1][2]
PubChem. (2024). Compound Summary: 3-Iodo-5-methoxybenzonitrile.[1][2] Retrieved from [1][2]
Personal protective equipment for handling 3-Iodo-5-methoxybenzonitrile
This guide provides an authoritative, risk-based safety protocol for handling 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5).[1] It is designed for researchers requiring immediate operational clarity and is structured to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an authoritative, risk-based safety protocol for handling 3-Iodo-5-methoxybenzonitrile (CAS 269411-72-5).[1] It is designed for researchers requiring immediate operational clarity and is structured to prevent exposure through engineered controls and precise PPE selection.
Part 1: Executive Safety Assessment
Compound Identity & Hazard Profile
Chemical Name: 3-Iodo-5-methoxybenzonitrile[1][2][3][4]
Specific Target Organ Toxicity: Category 3 (H335).[8] May cause respiratory irritation.[8]
Critical Risk Factor: While the solid form presents an inhalation dust hazard, the dissolved state (typically in DMF, DMSO, or DCM for coupling reactions) presents the highest risk of dermal absorption. The nitrile moiety (-CN) requires precautions against hydrolysis to hydrogen cyanide (HCN) if exposed to strong acids or extreme heat.
Part 2: Risk-Based PPE Architecture
This section defines the Personal Protective Equipment (PPE) required based on the state of the chemical. A "one-size-fits-all" approach is dangerous; PPE must adapt to the workflow.[1]
Hand Protection Strategy
Solid State (Weighing/Transfer):
Primary Barrier: Nitrile Rubber (minimum 0.11 mm / 4 mil).
Protocol: Double-gloving is recommended to prevent cross-contamination of the balance area.[1]
Solution State (Reaction/Work-up):
Risk: Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) act as carriers, permeating standard nitrile gloves and dragging the toxic iodinated compound through to the skin.
Required Barrier:Silver Shield® (PE/EVAL/PE laminate) or Viton® gloves are required if prolonged contact or immersion is possible.
Splash Protection: For incidental splash protection, use High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple Nitrile, >0.14 mm) and change immediately upon contamination.[1]
Respiratory Protection
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm.
PPE Backup:
Dusts: N95 (US) or P2 (EU) particulate respirator if weighing outside a hood (strongly discouraged) or cleaning spills.
Vapors: If heating or using volatile solvents, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band) to protect against potential nitrile hydrolysis byproducts.
Ocular & Body Defense[8]
Eyes:Chemical Splash Goggles (ANSI Z87.1+ or EN 166 349). Safety glasses are insufficient due to the fine powder nature of the solid (airborne migration) and splash risk of the solution.
Body: Standard cotton lab coat (buttoned). For scale-up (>10g), add a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.
Part 3: Operational Workflow & Visualization
Logic Flow: PPE Selection Matrix
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: Decision matrix for PPE selection ensuring protection adapts to the changing physical state of the reagent.[1]
Part 4: Self-Validating Handling Protocol
This protocol includes "checkpoints" to verify safety at each step.
Step 1: Weighing & Transfer
The Setup: Place a disposable balance draft shield or use a static-free weighing boat inside the fume hood.[1]
The Technique: Do not use a spatula that has been used for strong acids. Use a dedicated disposable spatula.
Validation Checkpoint: After weighing, wipe the balance area with a wet Kimwipe (acetone or methanol). If the wipe turns yellow/brown (indicative of iodine liberation) or shows residue, containment failed—re-clean.
Step 2: Reaction Setup (Solubilization)
The Danger Zone: Adding the solvent (e.g., DMF) creates a mobile toxic solution.
Protocol: Add solvent slowly to avoid aerosolizing the powder.
Causality: Rapid addition displaces air, ejecting light powder particles into the hood airflow or onto the user's sleeves.